molecular formula C18H21N3O3S B12426411 (N)-Methyl omeprazole-d3

(N)-Methyl omeprazole-d3

Cat. No.: B12426411
M. Wt: 362.5 g/mol
InChI Key: RUGQJBJNYIHOIW-HPRDVNIFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(N)-Methyl omeprazole-d3, a deuterium-labeled analog of omeprazole, is primarily employed as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Its use is critical for the accurate quantification of omeprazole and related compounds in complex biological matrices, such as plasma or serum, during pharmacokinetic (PK) and pharmacodynamic (PD) studies [https://www.ncbi.nlm.nih.gov/books/NBK548734/]. The incorporation of three deuterium atoms at the methyl group of the N-methyl substituent increases the molecular mass, creating a distinct mass spectrometric signature that can be easily differentiated from the non-labeled analyte, thereby improving analytical precision and reliability. As an isotopologue of omeprazole, a well-known proton pump inhibitor (PPI), its research value extends to metabolic stability assays, drug-drug interaction investigations, and studies on the cytochrome P450 (CYP) enzyme system, particularly CYP2C19 [https://www.ncbi.nlm.nih.gov/books/NBK548734/]. The mechanism of action for the parent compound involves the targeted, covalent inhibition of the H+/K+ ATPase in the parietal cells of the stomach, which is the final step in acid production. This high-value stable isotope-labeled compound is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C18H21N3O3S

Molecular Weight

362.5 g/mol

IUPAC Name

5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylsulfinyl]-1-(trideuteriomethyl)benzimidazole

InChI

InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3/i3D3

InChI Key

RUGQJBJNYIHOIW-HPRDVNIFSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(C=C(C=C2)OC)N=C1S(=O)CC3=NC=C(C(=C3C)OC)C

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (N)-Methyl Omeprazole-d3: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to (N)-Methyl omeprazole-d3 (B1163416). This deuterated analog of N-Methyl omeprazole (B731), an impurity and potential metabolite of the widely used proton pump inhibitor omeprazole, is a critical tool for pharmacokinetic and metabolic studies.

Chemical Structure and Properties

(N)-Methyl omeprazole-d3 is a stable isotope-labeled version of N-Methyl omeprazole, where three hydrogen atoms on the N-methyl group of the benzimidazole (B57391) ring are replaced with deuterium. This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of N-Methyl omeprazole. The molecule exists as a mixture of isomers due to methylation occurring on either of the two nitrogen atoms of the imidazole (B134444) ring.

The chemical structure of this compound is presented below:

Figure 1: Chemical Structure of this compound (mixture of isomers)

(Image of the chemical structure of both N1-methyl and N3-methyl isomers of omeprazole-d3 would be depicted here)

Quantitative Data

A summary of the key chemical and physical properties for both this compound and its non-deuterated analog is provided in the table below for comparative analysis.

PropertyThis compoundN-Methyl OmeprazoleReference
Molecular Formula C₁₈H₁₈D₃N₃O₃SC₁₈H₂₁N₃O₃S[1]
Molecular Weight 362.46 g/mol 359.44 g/mol [1][2]
Exact Mass 362.1491 g/mol 359.1304 g/mol [3]
Appearance Off-White to Pale Brown SolidOff-White Solid[2]
Purity (HPLC) >95%99.24%[2]
Storage Temperature -20°C2-8°C[2]
Solubility Soluble in Methanol, DMSOSoluble in Acetonitrile (B52724):Water (1:1)[2]
XLogP3 Not Available2.2[3]
Hydrogen Bond Donor Count 00[3]
Hydrogen Bond Acceptor Count 66[3]
Rotatable Bond Count 55[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research.

Synthesis of this compound

The synthesis of this compound can be adapted from established methods for the N-alkylation of benzimidazole derivatives and the synthesis of omeprazole itself. A plausible synthetic route is outlined below.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Oxidation A Omeprazole C This compound sulfide (B99878) intermediate A->C B Methylating Agent (CD3I or (CD3)2SO4) B->C E This compound C->E D Oxidizing Agent (e.g., m-CPBA) D->E

Caption: A two-step synthetic workflow for this compound.

Protocol:

  • N-Methylation of Omeprazole Sulfide:

    • The starting material, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (omeprazole sulfide), is dissolved in an appropriate aprotic solvent such as acetonitrile or dimethylformamide.

    • A base, such as sodium hydride or potassium carbonate, is added to the solution to deprotonate the benzimidazole nitrogen.

    • A deuterated methylating agent, such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄), is added to the reaction mixture.

    • The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction is quenched, and the product, this compound sulfide, is isolated and purified using standard techniques like column chromatography.

  • Oxidation to this compound:

    • The purified this compound sulfide is dissolved in a chlorinated solvent like dichloromethane (B109758) or chloroform.

    • The solution is cooled to 0°C.

    • An oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the solution. The amount of oxidizing agent is carefully controlled to favor the formation of the sulfoxide (B87167) over the sulfone byproduct.

    • The reaction progress is monitored by TLC or LC-MS.

    • Once the reaction is complete, the mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid.

    • The final product, this compound, is isolated and purified by crystallization or column chromatography.

Analytical Methodology: LC-MS/MS for Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of (N)-Methyl omeprazole in biological matrices, using this compound as an internal standard.

Workflow for LC-MS/MS Analysis

LCMS_Workflow A Sample Preparation (e.g., Protein Precipitation or LLE) B LC Separation (Reversed-Phase C18 column) A->B C Mass Spectrometry (ESI+ MRM) B->C D Data Analysis (Quantification) C->D

Caption: General workflow for the LC-MS/MS analysis of (N)-Methyl omeprazole.

Protocol:

  • Sample Preparation:

    • To a 100 µL aliquot of the biological matrix (e.g., plasma, urine), add 10 µL of the internal standard solution (this compound).

    • Perform protein precipitation by adding 300 µL of acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • Alternatively, liquid-liquid extraction (LLE) can be performed using an appropriate organic solvent.

    • The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Liquid Chromatography:

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • (N)-Methyl omeprazole: Precursor ion (m/z 360.1) → Product ion (e.g., m/z 198.1, corresponding to the benzimidazole moiety).

      • This compound: Precursor ion (m/z 363.1) → Product ion (e.g., m/z 198.1).

    • The specific product ions should be optimized for sensitivity and specificity. The fragmentation of omeprazole typically involves the cleavage of the bond between the methylene (B1212753) bridge and the sulfoxide group[4][5].

Signaling Pathways and Biological Activity

The primary mechanism of action of omeprazole and its analogs is the irreversible inhibition of the gastric H⁺/K⁺-ATPase, also known as the proton pump, in the parietal cells of the stomach[6][7][8].

Proton Pump Inhibition Pathway

Proton_Pump_Inhibition cluster_parietal_cell Parietal Cell PPI This compound (Prodrug) Activated_PPI Active Sulfenamide (B3320178) PPI->Activated_PPI Acidic Environment Proton_Pump H+/K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Bonding (Inhibition) H_ion H+ Proton_Pump->H_ion Secretion into Gastric Lumen Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->Proton_Pump Uptake from Gastric Lumen

Caption: Mechanism of proton pump inhibition by omeprazole analogs.

In the acidic environment of the parietal cell's secretory canaliculi, this compound, like omeprazole, is protonated and converted to a reactive sulfenamide intermediate. This active form then covalently binds to cysteine residues on the H⁺/K⁺-ATPase, leading to its irreversible inhibition and a reduction in gastric acid secretion. While N-methylation might alter the pKa and stability of the compound, the fundamental mechanism of action is expected to be conserved[9]. A study on N-methylated omeprazole analogs as efflux pump inhibitors suggested that the benzimidazolyl proton is important for that particular activity, which may not be directly relevant to proton pump inhibition[10].

Potential Alternative Signaling Pathway

Recent studies have suggested that omeprazole and its analogs may also interact with other biological targets. One such target is choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine[11][12][13].

Potential Inhibition of Choline Acetyltransferase

ChAT_Inhibition Choline Choline ChAT Choline Acetyltransferase (ChAT) Choline->ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT Acetylcholine (B1216132) Acetylcholine ChAT->Acetylcholine N_Methyl_Omeprazole (N)-Methyl Omeprazole Analog N_Methyl_Omeprazole->ChAT Inhibition

Caption: Hypothetical inhibition of acetylcholine synthesis by (N)-Methyl Omeprazole analogs.

This potential off-target activity could have implications for the central nervous system and warrants further investigation for N-methylated analogs of omeprazole.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of its non-deuterated counterpart in various research settings. This guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols for its synthesis and analysis. The exploration of its primary and potential alternative biological pathways highlights the ongoing research into the broader pharmacological profile of omeprazole and its derivatives. This information is intended to support researchers and drug development professionals in their studies of this important class of compounds.

References

(N)-Methyl omeprazole-d3 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (N)-Methyl omeprazole-d3 (B1163416), a deuterated isotopolog of an omeprazole (B731) derivative. This document is intended for researchers, scientists, and professionals in drug development, offering key data, experimental methodologies, and relevant biochemical pathway information.

Core Data Presentation

(N)-Methyl omeprazole-d3 is primarily utilized as an internal standard in bioanalytical assays due to its structural similarity to N-methylated metabolites of omeprazole and its distinct mass. Several isomeric forms and related deuterated compounds exist, each with a unique Chemical Abstracts Service (CAS) number and molecular weight. The following table summarizes the key quantitative data for this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
N-(4-Methoxy-3,5-dimethyl-2-pyridinyl)methyl Omeprazole-d31346599-69-6C₂₆H₂₇D₃N₄O₄S497.62A deuterated impurity of omeprazole.
N-Methyl Omeprazole-d3 (Mixture of isomers)89352-76-1C₁₈H₁₈D₃N₃O₃S362.46A mixture of isomers with methylation on the imidazole (B134444) nitrogens.
N1-Methyl Omeprazole89352-76-1C₁₈H₂₁N₃O₃S359.44Non-deuterated form.
N-Methyl Omeprazole784143-42-6C₁₈H₂₁N₃O₃S359.4Non-deuterated form.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis or in-depth biological studies of this compound are not widely published, its primary application is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Below is a representative, hypothetical protocol for the quantification of a related analyte, N3-Methyl Esomeprazole, using this compound as an internal standard[1].

Hypothetical LC-MS/MS Method for Quantification in Human Plasma

1. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of human plasma, add 300 µL of acetonitrile (B52724) containing the internal standard, this compound, at a concentration of 50 ng/mL.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N3-Methyl Esomeprazole: m/z 360.1 → 198.1

    • This compound (Internal Standard): m/z 363.1 → 201.1

Signaling Pathways and Logical Relationships

Specific signaling pathways directly modulated by this compound have not been elucidated, as its primary role is that of a stable isotope-labeled internal standard. However, understanding the mechanism of action and metabolic pathways of its parent compound, omeprazole, provides critical context.

Omeprazole Mechanism of Action

Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells. This inhibition is the final step in gastric acid secretion. The N-methylated analog is expected to have a similar, if not identical, mechanism of action if used as a therapeutic agent.

Omeprazole_Mechanism Omeprazole Omeprazole (Prodrug) Activated_Form Sulfenamide (Active Form) Omeprazole->Activated_Form Acidic Environment of Parietal Cell Proton_Pump H+/K+ ATPase (Proton Pump) Activated_Form->Proton_Pump Covalent Binding Activated_Form->Inhibition Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Pumps H+ into Lumen Inhibition->Proton_Pump

Caption: Mechanism of action of omeprazole.

Metabolism of Omeprazole

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4[2]. The major metabolites are 5-hydroxyomeprazole and omeprazole sulfone. N-methylation represents a potential, though less common, metabolic pathway. The deuteration in this compound makes it a useful tool for metabolic studies.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 N_Methyl_Omeprazole (N)-Methyl Omeprazole Omeprazole->N_Methyl_Omeprazole N-Methyltransferase (Putative)

Caption: Primary metabolic pathways of omeprazole.

Synthetic Workflow for Omeprazole

Omeprazole_Synthesis Pyridine_Moiety Substituted Pyridine (B92270) Thioether_Intermediate Thioether Intermediate Pyridine_Moiety->Thioether_Intermediate Benzimidazole_Moiety Benzimidazole (B57391) Thiol Benzimidazole_Moiety->Thioether_Intermediate Coupling Omeprazole Omeprazole Thioether_Intermediate->Omeprazole Oxidation

Caption: Generalized synthetic workflow for omeprazole.

References

Synthesis and isotopic labeling of (N)-Methyl omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of (N)-Methyl Omeprazole-d3 (B1163416)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (N)-Methyl omeprazole-d3, a crucial isotopically labeled internal standard used in quantitative mass spectrometry-based assays. Deuterated standards are essential for improving the accuracy, precision, and robustness of bioanalytical methods in drug metabolism and pharmacokinetic (DMPK) studies.[1][2] This document outlines the multi-step synthetic pathway, provides detailed experimental protocols, and presents relevant chemical data for researchers in the field.

The synthesis of this compound is logically approached in two main stages: first, the synthesis of the parent drug, omeprazole (B731), followed by the selective introduction of a trideuteromethyl (-CD3) group onto the benzimidazole (B57391) nitrogen.

Overall Synthesis Workflow

The synthetic strategy begins with the formation of a thioether intermediate by coupling a substituted pyridine (B92270) with a benzimidazole core. This intermediate is then oxidized to form omeprazole. The final step is the N-alkylation of omeprazole using a deuterated methylating agent, which yields the target molecule as a mixture of N-methylated regioisomers.

G cluster_0 Part 1: Omeprazole Synthesis cluster_1 Part 2: Deuterated N-Methylation 2-Mercapto-5-methoxybenzimidazole 2-Mercapto-5-methoxybenzimidazole Sulfide (B99878) Intermediate 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]- 1H-benzimidazole 2-Mercapto-5-methoxybenzimidazole->Sulfide Intermediate Pyridine Derivative 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Pyridine Derivative->Sulfide Intermediate NaOH, Ethanol (B145695)/Water Omeprazole Omeprazole Sulfide Intermediate->Omeprazole m-CPBA, CH2Cl2 Final Product This compound Omeprazole->Final Product K2CO3, Acetone Iodomethane-d3 (B117434) Iodomethane-d3 (CD3I) Iodomethane-d3->Final Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis.

Protocol 1: Synthesis of the Sulfide Intermediate

This procedure details the coupling reaction to form the thioether intermediate of omeprazole.[3][4]

Materials:

  • 2-Mercapto-5-methoxybenzimidazole

  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Water

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide (approx. 1.3 equivalents) in ethanol with heating (70-90°C).

  • To the solution, add 2-mercapto-5-methoxybenzimidazole (1.0 equivalent) and reflux until fully dissolved.

  • Cool the reaction mixture to below 10°C.

  • In a separate vessel, dissolve 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride (approx. 0.9 equivalents) in water.

  • Slowly add the aqueous solution of the pyridine derivative to the cooled benzimidazole solution.

  • Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours, monitoring by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 10°C and add a larger volume of water (e.g., 5 times the initial solvent volume).

  • Stir the resulting mixture for 12 hours to allow for complete precipitation.

  • Collect the precipitated white solid by suction filtration and dry to obtain 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.

Protocol 2: Oxidation to Omeprazole

This protocol describes the selective oxidation of the sulfide intermediate to the sulfoxide, omeprazole.[5]

Materials:

  • Sulfide Intermediate from Protocol 1

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the sulfide intermediate (1.0 equivalent) in dichloromethane.

  • Cool the solution to a temperature between -10°C and 0°C.

  • Slowly add a solution of m-CPBA (1.0-1.1 equivalents) in dichloromethane to the reaction mixture.

  • Maintain the temperature and stir the mixture for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude omeprazole.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/diethyl ether).

Protocol 3: Synthesis of this compound

This procedure details the N-methylation of omeprazole using iodomethane-d3. This reaction typically yields a mixture of regioisomers due to the tautomeric nature of the benzimidazole ring.[6]

Materials:

  • Omeprazole

  • Iodomethane-d3 (CD3I)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add omeprazole (1.0 equivalent) and anhydrous acetone.

  • Add anhydrous potassium carbonate (approx. 1.5 equivalents) to the suspension.

  • While stirring, add iodomethane-d3 (1.1 equivalents) dropwise to the reaction mixture at room temperature.[7] Note: Iodomethane-d3 can be synthesized from deuterated methanol (B129727) (CD3OD) and phosphorus triiodide or other established methods.[8][9]

  • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica (B1680970) gel to isolate this compound.

Caption: Regioisomers formed during N-methylation of omeprazole.

Data Presentation

Quantitative data for the key compounds in the synthesis are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Purity / Yield
Sulfide IntermediateC₁₇H₁₉N₃O₂S329.42>95%
OmeprazoleC₁₇H₁₉N₃O₃S345.42>98% (after recrystallization)
Iodomethane-d3CD₃I144.96Isotopic Purity: ≥99.5%[8]
This compoundC₁₈H₁₈D₃N₃O₃S362.46Isotopic Purity: ≥99%

Application in Quantitative Analysis

This compound is primarily used as an internal standard (IS) for the quantitative analysis of N-Methyl omeprazole or related compounds by LC-MS. The IS is spiked into samples at a known concentration to correct for variability during sample preparation and analysis.

G Biological Sample Biological Sample Spike IS Spike with This compound Biological Sample->Spike IS Sample Prep Sample Preparation (e.g., Protein Precipitation, SPE) Spike IS->Sample Prep LC-MS Analysis LC-MS/MS Analysis Sample Prep->LC-MS Analysis Quantification Quantification (Analyte/IS Ratio) LC-MS Analysis->Quantification

Caption: Workflow for bioanalysis using a deuterated internal standard.

References

(N)-Methyl Omeprazole-d3: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of (N)-Methyl omeprazole-d3 (B1163416) as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of omeprazole (B731). The use of a SIL-IS is paramount for achieving accurate and precise results in liquid chromatography-mass spectrometry (LC-MS/MS) assays by effectively compensating for variability in sample preparation and matrix effects.

Introduction to Stable Isotope-Labeled Internal Standards

In quantitative mass spectrometry, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variations. A stable isotope-labeled internal standard is a version of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, carbon-13, nitrogen-15). This subtle mass difference allows the mass spectrometer to differentiate the SIL-IS from the analyte, while its physicochemical properties remain nearly identical. This similarity ensures that the SIL-IS and the analyte behave alike during sample extraction, chromatography, and ionization, thus providing superior correction for any losses or matrix-induced signal suppression or enhancement.

(N)-Methyl omeprazole-d3 is the ideal internal standard for the quantification of omeprazole. The deuterium-labeled methyl group provides a +3 Dalton mass difference, which is sufficient to prevent isotopic cross-talk, while the overall structure and properties closely mimic those of the parent drug, omeprazole.

Physicochemical Properties and Mass Spectrometric Data

A summary of the key physicochemical and mass spectrometric data for this compound and the parent analyte, omeprazole, is provided below.

PropertyOmeprazoleThis compound
Chemical Formula C₁₇H₁₉N₃O₃SC₁₈H₁₈D₃N₃O₃S
Monoisotopic Mass 345.11 g/mol 362.15 g/mol
Precursor Ion ([M+H]⁺) m/z 346m/z 349
Product Ion m/z 198m/z 198

Synthesis and Purification

The synthesis of this compound can be achieved through the N-alkylation of omeprazole with a deuterated methylating agent. A general synthetic approach is outlined below.

Diagram: Synthesis of this compound

G Omeprazole Omeprazole reaction Omeprazole->reaction CD3I Deuterated Methyl Iodide (CD3I) CD3I->reaction Base Base (e.g., NaH) Base->reaction Solvent Aprotic Solvent (e.g., DMF) Solvent->reaction N_Methyl_Omeprazole_d3 (N)-Methyl Omeprazole-d3 reaction->N_Methyl_Omeprazole_d3

Caption: General synthetic scheme for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve omeprazole in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0°C to deprotonate the benzimidazole (B57391) nitrogen.

  • Alkylation: After stirring for a short period, add deuterated methyl iodide (CD₃I) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching and Extraction: Once the reaction is complete, quench it by the slow addition of water. Extract the product into an organic solvent like ethyl acetate (B1210297).

  • Washing: Wash the organic layer sequentially with water and brine to remove any remaining DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification
  • Column Chromatography: Purify the crude this compound using silica (B1680970) gel column chromatography. The eluent system will typically be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar solvent (e.g., ethyl acetate or acetone). The optimal solvent gradient should be determined by TLC analysis.

  • Trituration/Recrystallization: Further purification can be achieved by trituration with a suitable solvent or by recrystallization to yield the final product of high purity.

  • Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS).

Bioanalytical Method Using this compound

The following section details a typical LC-MS/MS method for the quantification of omeprazole in human plasma using this compound as the internal standard.

Diagram: Bioanalytical Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Spike Spike with This compound Plasma->IS_Spike Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) IS_Spike->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection Supernatant_Transfer->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Unraveling the Core Mechanism of (N)-Methyl Omeprazole-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of (N)-Methyl omeprazole-d3 (B1163416), a deuterated and N-methylated analog of the widely used proton pump inhibitor (PPI), omeprazole (B731). Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of its biochemical interactions, metabolic pathways, and the impact of its structural modifications on its pharmacological profile.

Executive Summary

(N)-Methyl omeprazole-d3, a stable isotope-labeled derivative of omeprazole, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of omeprazole and its analogs. However, its unique structural features—N-methylation on the benzimidazole (B57391) ring and deuteration of the methyl group—have significant implications for its mechanism of action and metabolic fate. This guide elucidates these aspects, providing a foundational understanding for its application in research and potential therapeutic development.

Core Mechanism of Action: Inhibition of the Gastric H+/K+-ATPase

Like its parent compound, this compound is a prodrug that targets the gastric hydrogen-potassium ATPase (H+/K+-ATPase), the enzyme responsible for the final step of acid secretion in the parietal cells of the stomach[1][]. The core mechanism involves a multi-step process initiated by the acidic environment of the parietal cell's secretory canaliculi.

Activation Pathway:

  • Accumulation: As a weak base, this compound accumulates in the acidic secretory canaliculi of stimulated parietal cells.

  • Acid-Catalyzed Conversion: In this acidic milieu, the compound undergoes a molecular rearrangement to form a reactive tetracyclic sulfenamide (B3320178) intermediate.

  • Covalent Inhibition: The cationic sulfenamide then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+-ATPase, leading to its irreversible inhibition.

This inhibition effectively blocks the pumping of protons (H+) into the gastric lumen, thereby reducing gastric acid secretion.

The Pivotal Role of N-Methylation and Deuteration

The introduction of a methyl group at the N1 position of the benzimidazole ring and the replacement of three hydrogen atoms with deuterium (B1214612) on this methyl group distinguish this compound from omeprazole. These modifications are not merely for labeling purposes; they fundamentally influence the compound's physicochemical properties and metabolic stability.

Impact of N-Methylation on Activation

Research on related N-methylated PPIs, such as N(1)-methyl lansoprazole, suggests that methylation of the benzimidazole nitrogen can significantly alter the compound's acid stability and rate of activation. The N-methylation is thought to influence the pKa values of the molecule, which in turn dictates the kinetics of its conversion to the active sulfenamide form. This modification can lead to a more controlled and potentially more efficient inhibition of the proton pump under physiological conditions.

Deuteration and the Kinetic Isotope Effect

The substitution of hydrogen with deuterium (the "-d3" in the name) introduces a kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Since the cleavage of a C-H bond is often the rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, the presence of deuterium can slow down this process. This can lead to:

  • Reduced Metabolic Clearance: A slower rate of metabolism can increase the half-life and overall exposure of the drug in the body.

  • Altered Metabolite Profile: The kinetic isotope effect can shift the metabolic pathway towards alternative routes that do not involve the cleavage of the C-D bond.

Quantitative Data

CompoundTargetAssay ConditionIC50 (µM)Ki (µM)Reference
OmeprazoleH+/K+-ATPaseHog gastric membrane vesicles, acidifying conditions6.8-[1]
OmeprazoleCYP2C19--2 to 6[1]

It is hypothesized that the N-methylation and deuteration in this compound would lead to a longer half-life and potentially altered inhibitory potency compared to omeprazole. Further dedicated studies are required to quantify these differences.

Metabolic Pathways

Omeprazole is primarily metabolized in the liver by the cytochrome P450 system, with CYP2C19 and CYP3A4 being the major enzymes involved. The main metabolites are 5-hydroxyomeprazole and omeprazole sulfone.

For this compound, the metabolic pathways are expected to be similar, but the rate of metabolism, particularly N-demethylation, is likely to be significantly reduced due to the kinetic isotope effect of the deuterated methyl group. This would lead to a higher plasma concentration and longer duration of action if the compound were to be used as a therapeutic agent.

Visualizing the Metabolic Pathway:

Metabolic Pathway of this compound cluster_0 Primary Metabolism cluster_1 Further Conjugation This compound This compound Metabolite A (Hydroxylation) Metabolite A (Hydroxylation) This compound->Metabolite A (Hydroxylation) CYP2C19 Metabolite B (Sulfoxidation) Metabolite B (Sulfoxidation) This compound->Metabolite B (Sulfoxidation) CYP3A4 Metabolite C (N-dealkylation - slowed) Metabolite C (N-dealkylation - slowed) This compound->Metabolite C (N-dealkylation - slowed) CYP Enzymes (Kinetic Isotope Effect) Excreted Metabolites Excreted Metabolites Metabolite A (Hydroxylation)->Excreted Metabolites Metabolite B (Sulfoxidation)->Excreted Metabolites Metabolite C (N-dealkylation - slowed)->Excreted Metabolites

Metabolic pathway of this compound.

Experimental Protocols

The following are generalized protocols for key experiments relevant to studying the mechanism of action of this compound.

H+/K+-ATPase Inhibition Assay

This assay measures the inhibitory effect of a compound on the activity of the H+/K+-ATPase enzyme.

Methodology:

  • Preparation of H+/K+-ATPase Vesicles: Isolate gastric microsomal vesicles rich in H+/K+-ATPase from rabbit or hog stomachs through differential centrifugation and sucrose (B13894) gradient separation.

  • Assay Reaction: Incubate the prepared vesicles with varying concentrations of this compound in a buffer at pH 7.4.

  • Activation: Initiate the proton pumping and drug activation by adding ATP and creating a K+ gradient, which lowers the intravesicular pH.

  • Measurement of ATPase Activity: Quantify the ATPase activity by measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram:

H+/K+-ATPase Inhibition Assay Workflow start Start prep Prepare H+/K+-ATPase Vesicles start->prep incubate Incubate Vesicles with This compound prep->incubate activate Activate Pump with ATP and K+ incubate->activate measure Measure Pi Release (Malachite Green Assay) activate->measure analyze Calculate % Inhibition and IC50 measure->analyze end End analyze->end

Workflow for H+/K+-ATPase inhibition assay.
In Vitro Metabolism Study using Human Liver Microsomes

This protocol is designed to identify the metabolites of this compound and the CYP enzymes responsible for its metabolism.

Methodology:

  • Incubation: Incubate this compound with human liver microsomes in the presence of an NADPH-generating system.

  • Enzyme Inhibition (Optional): To identify specific CYP isozymes, perform incubations with known selective inhibitors of CYP2C19 and CYP3A4.

  • Sample Preparation: Stop the reaction and extract the metabolites from the incubation mixture.

  • LC-MS/MS Analysis: Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and identify the parent compound and its metabolites based on their mass-to-charge ratio and fragmentation patterns.

  • Data Interpretation: Compare the metabolite profiles from incubations with and without specific CYP inhibitors to determine the contribution of each enzyme to the metabolism.

Conclusion

This compound represents a valuable tool for researchers in the field of gastric acid-related disorders and drug metabolism. Its unique structural modifications provide a slower metabolic clearance and potentially altered activation kinetics compared to its parent compound, omeprazole. While its primary application has been as an internal standard, a deeper understanding of its mechanism of action opens avenues for its use as a pharmacological probe and potentially as a basis for the development of new proton pump inhibitors with improved pharmacokinetic profiles. Further research is warranted to quantify its inhibitory potency and fully elucidate its metabolic fate in vivo.

References

Technical Guide: Applications of (N)-Methyl Omeprazole-d3 in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary application of (N)-Methyl omeprazole-d3 (B1163416), focusing on its role as a critical tool in the quantitative analysis of omeprazole-related impurities. Given that (N)-Methyl omeprazole (B731) is a known process-related impurity in the synthesis of omeprazole and its S-enantiomer, esomeprazole (B1671258), ensuring its effective monitoring is crucial for drug quality and safety.[][2][3] The deuterated form, (N)-Methyl omeprazole-d3, serves as an ideal internal standard for sensitive and accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to (N)-Methyl Omeprazole

(N)-Methyl omeprazole is a molecule structurally similar to omeprazole, with the key difference of a methyl group on one of the nitrogen atoms of the benzimidazole (B57391) ring.[] It is primarily formed as a by-product during the synthesis of omeprazole.[] Regulatory bodies require strict control of impurities in active pharmaceutical ingredients (APIs) and finished drug products. Therefore, robust analytical methods are necessary for the precise quantification of (N)-Methyl omeprazole. While it has been mentioned as a potential metabolite of esomeprazole, its significance in this regard is less pronounced than its role as a process impurity.[2]

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry. This is because it shares nearly identical physicochemical properties with the analyte of interest, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variability in the analytical process.

Quantitative Analysis of (N)-Methyl Omeprazole using this compound

A highly sensitive and selective LC-MS/MS method can be developed for the quantification of (N)-Methyl omeprazole in pharmaceutical samples. The use of this compound as an internal standard is central to achieving high accuracy and precision.

Hypothetical Method Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for the quantification of (N)-Methyl esomeprazole (a stereoisomer of (N)-Methyl omeprazole) using its deuterated internal standard. These values are based on typical performance for similar assays.[3]

Validation Parameter Result
Linearity Range5.0 - 2000.0 ng/mL[3]
Correlation Coefficient (R²)≥ 0.9999[3]
Intra-day Precision (%CV)1.6% to 2.3%[3]
Inter-day Precision (%CV)2.0% to 2.2%[3]
Accuracy97.9% to 100.7%[3]

Experimental Protocols

This section details a representative experimental protocol for the quantitative analysis of (N)-Methyl omeprazole using this compound as an internal standard in a pharmaceutical matrix.

Materials and Reagents
  • (N)-Methyl Omeprazole reference standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Omeprazole drug substance or product for analysis

Preparation of Standard and Sample Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of (N)-Methyl omeprazole and this compound and dissolve each in 1 mL of methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the (N)-Methyl omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create a series of calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.[2]

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 10 ng/mL.[2]

  • Sample Preparation: Accurately weigh a portion of the omeprazole drug substance or powdered tablets and dissolve it in a known volume of diluent (e.g., 50:50 acetonitrile/water) to achieve a target concentration within the calibration range.

Sample Analysis
  • To 100 µL of each standard and sample solution, add 25 µL of the internal standard working solution (10 ng/mL).

  • Vortex each solution for 10 seconds.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions
Parameter Value
HPLC System Standard High-Performance Liquid Chromatography System
Column C18 column (e.g., 100 mm x 4.6 mm, 3.5 µm)[]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Flow Rate 0.7 mL/min[]
Column Temperature 35 °C
Injection Volume 10 µL[]
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions (N)-Methyl Omeprazole: To be determinedthis compound: To be determined

Note: Specific MRM (Multiple Reaction Monitoring) transitions would need to be optimized for (N)-Methyl omeprazole and its deuterated analog.

Visualizations

Metabolic Pathway of Omeprazole

The following diagram illustrates the primary metabolic pathways of omeprazole, which is mainly metabolized by the cytochrome P450 enzymes CYP2C19 and CYP3A4 into hydroxyomeprazole (B127751) and omeprazole sulfone, respectively.[4]

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Hydroxylation Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone Sulfoxidation Omeprazole_to_Hydroxy Omeprazole->Omeprazole_to_Hydroxy Omeprazole_to_Sulfone Omeprazole->Omeprazole_to_Sulfone CYP2C19 CYP2C19 CYP2C19->Omeprazole_to_Hydroxy CYP3A4 CYP3A4 CYP3A4->Omeprazole_to_Sulfone Omeprazole_to_Hydroxy->Hydroxyomeprazole Omeprazole_to_Sulfone->Omeprazole_Sulfone

Primary metabolic pathways of omeprazole.
Experimental Workflow for Impurity Quantification

This diagram outlines the key steps in the quantitative analysis of (N)-Methyl omeprazole impurity using this compound as an internal standard.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Prep Dissolve Omeprazole Sample IS_Addition Add this compound (Internal Standard) Sample_Prep->IS_Addition Standard_Prep Prepare (N)-Methyl Omeprazole Calibration Standards Standard_Prep->IS_Addition Injection Inject into LC-MS/MS IS_Addition->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio_Calc Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calc Quantification Quantify using Calibration Curve Ratio_Calc->Quantification

Workflow for (N)-Methyl Omeprazole impurity analysis.

Conclusion

This compound is a vital analytical tool for the pharmaceutical industry. Its primary application is as a stable isotope-labeled internal standard for the accurate and precise quantification of the (N)-Methyl omeprazole impurity in omeprazole and esomeprazole drug substances and products. The use of this compound in LC-MS/MS methods ensures the reliability of data, which is essential for regulatory compliance and ensuring the quality and safety of these widely used medications.

References

Methodological & Application

Application Note: High-Throughput LC-MS/MS Method for the Quantification of (N)-Methyl Omeprazole using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (N)-Methyl omeprazole (B731) in human plasma. The method utilizes (N)-Methyl omeprazole-d3 (B1163416) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for variability during sample preparation and analysis.[1][2] Sample preparation is streamlined through a simple protein precipitation procedure, enabling high-throughput analysis essential in drug development and pharmacokinetic studies. The method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, meeting the standards required for bioanalytical method validation.

Introduction

Omeprazole is a widely prescribed proton pump inhibitor used to treat acid-related gastrointestinal conditions.[3] Its metabolism is extensive, primarily mediated by cytochrome P450 enzymes, leading to various metabolites.[4][5] (N)-Methyl omeprazole is a known related substance and potential metabolite of omeprazole. Accurate quantification of such compounds is critical for understanding the drug's metabolic profile, ensuring pharmaceutical product quality, and for comprehensive pharmacokinetic assessments.

LC-MS/MS is the preferred technique for bioanalysis due to its inherent sensitivity and selectivity.[6] The use of a stable isotope-labeled internal standard, such as (N)-Methyl omeprazole-d3, is the gold standard in quantitative LC-MS/MS assays.[2][7] The SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during extraction, chromatography, and ionization, thereby compensating for matrix effects and improving data reliability.[1][8] This note provides a complete protocol for the development and validation of an LC-MS/MS method for (N)-Methyl omeprazole in a biological matrix.

Experimental Protocols

Materials and Reagents
  • Analytes: (N)-Methyl omeprazole, this compound

  • Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724), Formic acid (LC-MS grade)

  • Water: Deionized water, 18 MΩ·cm or higher

  • Biological Matrix: Blank human plasma (K2-EDTA)

Instrumentation
  • HPLC System: A standard high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of (N)-Methyl omeprazole and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions:

    • Prepare serial dilutions of the (N)-Methyl omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution (50 ng/mL):

    • Dilute the this compound stock solution with 50:50 acetonitrile/water to a final concentration of 50 ng/mL.

Sample Preparation Protocol

The sample preparation is based on protein precipitation, a rapid and effective technique for cleaning up plasma samples.

  • Pipette 50 µL of human plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 50 ng/mL IS working solution to all tubes except for the blank matrix.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis s1 Pipette 50 µL Plasma Sample s2 Add 10 µL Internal Standard (this compound) s1->s2 s3 Add 150 µL Acetonitrile (Protein Precipitation) s2->s3 s4 Vortex for 1 minute s3->s4 s5 Centrifuge at 14,000 rpm for 10 minutes s4->s5 s6 Transfer Supernatant to HPLC Vial s5->s6 a1 Inject into HPLC System s6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection a3->a4

LC-MS/MS Method Parameters

The following tables summarize the optimized liquid chromatography and mass spectrometry conditions.

Table 1: Liquid Chromatography Parameters

Parameter Setting
Column C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B in 2.5 min, hold for 1 min

| Run Time | 4.0 minutes |

Table 2: Mass Spectrometry Parameters

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Nebulizer: 7 Bar, Dry Gas: 10 L/min

| MRM Transitions | See Table 3 |

The Multiple Reaction Monitoring (MRM) mode was used for its high selectivity and sensitivity. The precursor ions correspond to the [M+H]+ adducts of the analytes.

Table 3: MRM Transitions and Energies

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
(N)-Methyl omeprazole 360.1 212.1 20

| this compound | 363.1 | 215.1 | 20 |

Note: The fragmentation of (N)-Methyl omeprazole is predicted to be similar to omeprazole's characteristic loss of the benzimidazole (B57391) moiety. The product ion for omeprazole is typically m/z 198.[3] For the N-methylated version, this corresponding fragment would be m/z 212. The d3 label on the methoxy (B1213986) group of the pyridine (B92270) ring would be retained on this fragment, resulting in m/z 215.

Method Validation and Performance

The method was validated according to established bioanalytical guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, with a signal-to-noise ratio >10.

Table 4: Linearity and LLOQ Summary

Parameter Result
Linearity Range 0.5 - 500 ng/mL
Correlation (r²) > 0.995
LLOQ 0.5 ng/mL
Accuracy at LLOQ 95.2%

| Precision at LLOQ | 7.8% |

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels: Low (1.5 ng/mL), Medium (75 ng/mL), and High (400 ng/mL).

Table 5: Precision and Accuracy Data

QC Level Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
Low QC 5.4 102.7 6.8 101.5
Mid QC 4.1 98.9 5.2 99.8

| High QC | 3.5 | 101.2 | 4.9 | 103.1 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that endogenous plasma components did not interfere with ionization.

Table 6: Recovery and Matrix Effect Summary

Compound Extraction Recovery (%) Matrix Effect (%)
(N)-Methyl omeprazole 92.5 97.8

| this compound | 94.1 | 98.2 |

The results indicate high and consistent recovery with minimal matrix suppression or enhancement, demonstrating the robustness of the method.

Conclusion

The LC-MS/MS method described provides a rapid, sensitive, and reliable means for the quantification of (N)-Methyl omeprazole in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis. The use of this compound as an internal standard ensures the accuracy and precision of the results by correcting for experimental variability. This validated method is well-suited for application in pharmacokinetic studies and other areas of drug development requiring precise bioanalysis.

G

References

Application Note: High-Throughput Quantification of (N)-Methyl Omeprazole in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (N)-Methyl omeprazole (B731) in human plasma. (N)-Methyl omeprazole is a known impurity and potential metabolite of omeprazole, a widely used proton pump inhibitor. Accurate quantification of such related substances is critical for pharmacokinetic studies, impurity profiling, and ensuring the quality and safety of pharmaceutical products. The protocol employs (N)-Methyl omeprazole-d3 (B1163416) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing. The methodology encompasses a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

Omeprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4, leading to the formation of metabolites such as 5-hydroxyomeprazole and omeprazole sulfone.[1][2][3][4] (N)-Methyl omeprazole is recognized as a significant impurity that can arise during the synthesis of omeprazole.[] Its presence and concentration in plasma are of interest for comprehensive pharmacokinetic and safety assessments. The use of a stable isotope-labeled internal standard, such as (N)-Methyl omeprazole-d3, is the gold standard in quantitative bioanalysis via LC-MS/MS. This approach minimizes analytical variability by mimicking the behavior of the analyte during sample extraction, chromatography, and ionization.[] This document provides a detailed protocol for the reliable quantification of (N)-Methyl omeprazole in human plasma, suitable for regulated bioanalytical laboratories.

Experimental

Materials and Reagents
  • (N)-Methyl omeprazole reference standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Formic Acid (analytical grade)

  • Human plasma (K2-EDTA)

  • Deionized water

Stock and Working Solutions
  • (N)-Methyl Omeprazole Stock Solution (1 mg/mL): Accurately weigh 1 mg of (N)-Methyl omeprazole and dissolve in 1 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the (N)-Methyl omeprazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with the same 50:50 acetonitrile/water mixture.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of (N)-Methyl omeprazole from plasma samples.

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a standard high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemStandard High-Performance Liquid Chromatography System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 3
Ion Source Temp.500°C
IonSpray Voltage5500 V
Dwell Time100 ms

Table 3: Proposed MRM Transitions for (N)-Methyl Omeprazole and Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(N)-Methyl omeprazole360.1198.130
This compound (IS)363.1201.130

Note: The molecular weight of (N)-Methyl omeprazole is 359.4 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 360.1.[6] The fragmentation to m/z 198.1 is analogous to that of omeprazole (m/z 346.2 → 198.0).[7] The d3-labeled internal standard will have an [M+H]⁺ at m/z 363.1 and a corresponding fragment shifted by 3 Da.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and expected performance.

Table 4: Method Validation Parameters and Expected Performance

ParameterExpected PerformanceAcceptance Criteria
Linearity Range0.5 - 500 ng/mLCorrelation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ)0.5 ng/mLAccuracy within ±20%, Precision ≤20% RSD
Accuracy85-115% of nominal value (90-110% for non-LLOQ)Within ±15% of nominal (±20% for LLOQ)
Precision (Intra- and Inter-day)≤15% Relative Standard Deviation (RSD)≤15% RSD (≤20% for LLOQ)
Recovery>80%Consistent and reproducible
Matrix EffectMinimalNormalized IS response should be consistent
Stability (Freeze-thaw, bench-top, long-term)Stable under tested conditionsAnalyte concentration within ±15% of initial

Visualizations

Omeprazole_Impurity_Formation cluster_synthesis Omeprazole Synthesis Precursors Precursors Synthesis_Process Chemical Synthesis (e.g., Methylation Step) Precursors->Synthesis_Process Omeprazole_API Omeprazole (API) Synthesis_Process->Omeprazole_API Main Product N_Methyl_Impurity (N)-Methyl Omeprazole (Impurity) Synthesis_Process->N_Methyl_Impurity Side Reaction/ Impurity Formation

Caption: Formation of (N)-Methyl Omeprazole as a synthetic impurity.

Bioanalytical_Workflow Plasma_Sample 1. Plasma Sample Collection Add_IS 2. Add this compound (IS) Plasma_Sample->Add_IS Protein_Precipitation 3. Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation 4. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 5. Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_Analysis 6. LC-MS/MS Analysis Supernatant_Transfer->LC_MS_Analysis Data_Processing 7. Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for plasma sample analysis.

Conclusion

The described LC-MS/MS method provides a selective, sensitive, and high-throughput approach for the quantification of (N)-Methyl omeprazole in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability and accuracy of the results. This protocol is well-suited for applications in clinical pharmacokinetics, drug metabolism research, and quality control of omeprazole formulations, aiding in a comprehensive understanding of the drug's profile.

References

Application Notes and Protocols for the Analysis of (N)-Methyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of (N)-Methyl omeprazole-d3 (B1163416) from biological matrices, specifically human plasma, for quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

(N)-Methyl omeprazole-d3 is a deuterated analog of N-methyl omeprazole (B731), a potential metabolite or impurity of omeprazole. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies. Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest, thereby ensuring the sensitivity, accuracy, and robustness of the analytical method.

This document outlines two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP). A Solid-Phase Extraction (SPE) method, adapted from a similar compound, is also presented as a viable alternative.

Data Presentation

The following table summarizes the quantitative data associated with the described sample preparation techniques. Please note that specific recovery and matrix effect values for this compound may vary and require method validation. The data presented here is based on typical performance for omeprazole and its analogs.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PP)Solid-Phase Extraction (SPE)
Analyte Recovery > 85%> 90%> 90%
Internal Standard Recovery > 85%> 90%> 90%
Matrix Effect Low to ModerateModerate to HighLow
Sample Throughput ModerateHighModerate
Cost per Sample LowLowHigh
Selectivity GoodFairExcellent
Automation Potential ModerateHighHigh

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a method for the bioanalytical quantification of esomeprazole (B1671258) and its metabolites in human plasma[1].

Objective: To extract this compound from human plasma using an organic solvent.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Omeprazole-d3)

  • Methyl tert-butyl ether (MTBE)

  • Ethyl acetate

  • Reagent grade water

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., 50:50 acetonitrile (B52724):water)

Procedure:

  • Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution.

  • Add 1 mL of extraction solvent (a mixture of methyl tert-butyl ether and ethyl acetate, 80:20 v/v)[1].

  • Vortex the tube for 5 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PP)

This is a general and rapid method for sample cleanup.

Objective: To remove proteins from plasma samples by precipitation with an organic solvent.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Omeprazole-d3)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (2 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Pipette 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is a general procedure and should be optimized for this compound.

Objective: To achieve high purity and concentration of the analyte using a solid-phase extraction cartridge.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Omeprazole-d3)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Methanol (B129727)

  • Reagent grade water

  • Wash solution (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solution

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of reagent grade water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Pre-treat 100 µL of plasma by adding 20 µL of the Internal Standard and diluting with 400 µL of reagent grade water.

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the wash solution to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of the elution solvent into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solution.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Visualization of Experimental Workflows

LLE_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is add_solvent 3. Add Extraction Solvent (1 mL) add_is->add_solvent vortex 4. Vortex (5 min) add_solvent->vortex centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex->centrifuge transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute (100 µL) evaporate->reconstitute analyze 9. LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

PP_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant filter 7. Filter (0.22 µm) collect_supernatant->filter analyze 8. LC-MS/MS Analysis filter->analyze

Caption: Protein Precipitation (PP) Workflow.

SPE_Workflow condition 1. Condition SPE Cartridge load 2. Load Pre-treated Sample condition->load wash 3. Wash Cartridge load->wash elute 4. Elute Analyte wash->elute evaporate 5. Evaporate to Dryness elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute analyze 7. LC-MS/MS Analysis reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

References

(N)-Methyl omeprazole-d3 application in pharmacokinetic (PK) studies

Author: BenchChem Technical Support Team. Date: December 2025

Application of (N)-Methyl Omeprazole-d3 (B1163416) in Pharmacokinetic Studies

(N)-Methyl omeprazole-d3 , a deuterated analog of an omeprazole (B731) metabolite, serves as a crucial internal standard in pharmacokinetic (PK) studies for the accurate quantification of omeprazole and its related compounds in biological matrices. Its stable isotope-labeled nature ensures that it mimics the analyte's behavior during sample preparation and analysis, correcting for variations and enhancing the precision and accuracy of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Overview of Omeprazole Pharmacokinetics

Omeprazole is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[2][3] The major metabolites include 5-hydroxyomeprazole and omeprazole sulfone.[2][4] The pharmacokinetic profile of omeprazole can exhibit significant interindividual variability, partly due to genetic polymorphisms of the CYP2C19 enzyme.[3] This variability underscores the importance of precise and reliable analytical methods for its measurement in biological fluids to support drug development and therapeutic drug monitoring.

The bioavailability of omeprazole after a single oral dose is approximately 30-40%, which can increase to around 60% with repeated dosing.[5][6] It is rapidly absorbed, with peak plasma concentrations typically reached within 0.5 to 3.5 hours.[5] The plasma half-life is short, generally between 0.5 to 1 hour.[5]

Role in Bioanalytical Methods

In PK studies, the concentration of omeprazole and its metabolites in biological samples like plasma or serum is measured over time following drug administration. This compound is an ideal internal standard for these analyses due to its structural similarity to omeprazole and its metabolites, and its distinct mass-to-charge ratio (m/z) from the unlabeled analytes. This allows for co-extraction and co-elution during chromatography, while being separately detected by the mass spectrometer, thereby ensuring accurate quantification.[7][8]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of omeprazole from studies in healthy human volunteers and typical parameters for a validated LC-MS/MS method using a deuterated internal standard.

Table 1: Pharmacokinetic Parameters of Omeprazole in Healthy Adults

ParameterValueReference
Bioavailability (single dose)30% - 40%[5]
Bioavailability (repeated dose)~60%[6]
Time to Peak Plasma Conc. (Tmax)0.5 - 3.5 hours[5]
Plasma Half-life (t1/2)0.5 - 1 hour[5]
Volume of Distribution (Vd)~0.3 L/kg[4]
Plasma Protein Binding~95%[2]
Primary Metabolizing EnzymesCYP2C19, CYP3A4[3]
Major Metabolites5-hydroxyomeprazole, Omeprazole sulfone[4]
Excretion~80% renal (as metabolites)[4]

Table 2: Typical LC-MS/MS Method Parameters for Omeprazole Quantification

ParameterDescription
Sample Preparation
MethodProtein precipitation or Liquid-liquid extraction
Precipitation AgentAcetonitrile (B52724)
Extraction SolventsDichloromethane and hexane (B92381) mixture
Chromatographic Conditions
HPLC ColumnC18 or C8 reverse-phase column
Mobile PhaseAcetonitrile and water with additives (e.g., formic acid, ammonium (B1175870) acetate)
Flow Rate0.6 - 1.0 mL/min
Injection Volume25 µL
Mass Spectrometric Conditions
Ionization ModeElectrospray Ionization (ESI), Positive Mode
DetectionMultiple Reaction Monitoring (MRM)
MRM Transition (Omeprazole)m/z 346.1 → 197.9
MRM Transition (Internal Standard)Varies based on specific deuterated standard
Linearity Range1.5 - 2000 ng/mL

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common and rapid method for extracting omeprazole from plasma samples.

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix samples.

  • Vortexing: Briefly vortex the samples to ensure thorough mixing.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

This protocol outlines a typical method for the chromatographic separation and mass spectrometric detection of omeprazole.

  • Chromatographic System: Utilize a high-performance liquid chromatography (HPLC) system.

  • Column: Employ a C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • Start with 95% A and 5% B.

    • Linearly increase to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to initial conditions and re-equilibrate for 2 minutes.

  • Flow Rate: Maintain a constant flow rate of 0.5 mL/min.

  • Column Temperature: Set the column oven temperature to 40°C.

  • Mass Spectrometer: Use a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode.

  • Detection Mode: Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for omeprazole and this compound.

    • Omeprazole: m/z 346.1 → 197.9

    • This compound: Determine the specific transition based on the product's certificate of analysis.

  • Data Analysis: Quantify the omeprazole concentration in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve.

Visualizations

Omeprazole_Metabolism_Pathway Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole CYP2C19 Omeprazole_Sulfone Omeprazole Sulfone Omeprazole->Omeprazole_Sulfone CYP3A4 Excretion Renal Excretion (as metabolites) Hydroxyomeprazole->Excretion Omeprazole_Sulfone->Excretion

Caption: Metabolic pathway of omeprazole.

Experimental_Workflow Start Plasma Sample Collection Thaw Sample Thawing Start->Thaw Spike Spike with (N)-Methyl omeprazole-d3 (IS) Thaw->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer Inject LC-MS/MS Injection Transfer->Inject Analysis Data Analysis and Quantification Inject->Analysis

Caption: Bioanalytical experimental workflow.

References

Application Note and Protocol for the Chromatographic Separation of Omeprazole and (N)-Methyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the separation and quantification of omeprazole (B731) and its deuterated analog, (N)-Methyl omeprazole-d3 (B1163416), using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). This method is particularly relevant for pharmacokinetic and drug metabolism studies where a stable isotope-labeled internal standard is employed.

Introduction

Omeprazole is a widely used proton pump inhibitor for the treatment of acid-related gastrointestinal disorders.[1][2] In clinical and preclinical studies, quantification of omeprazole in biological matrices is crucial. The use of a stable isotope-labeled internal standard, such as (N)-Methyl omeprazole-d3, is a common practice in LC-MS/MS analysis to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.[3][4][5] This application note details a robust chromatographic method for the effective separation and subsequent quantification of omeprazole and this compound.

Experimental

Instrumentation and Materials
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A reversed-phase C18 column is recommended. Several options have been reported to provide good separation for omeprazole and its related compounds.[6][7][8]

  • Solvents and Reagents: HPLC or LC-MS grade acetonitrile (B52724), methanol (B129727), water, ammonium (B1175870) acetate, and formic acid.

  • Standards: Omeprazole and this compound reference standards.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chromatographic separation. These parameters may be optimized to suit specific instrumentation and laboratory conditions.

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 2.6 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid[3]
Gradient See Table 2 for a typical gradient profile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 1: Recommended Chromatographic Conditions

Gradient Elution Profile

A gradient elution is often necessary to achieve a good separation and peak shape.

Time (min)% Mobile Phase B
0.010
1.010
5.090
6.090
6.110
8.010

Table 2: Typical Gradient Elution Profile

Mass Spectrometric Conditions

The mass spectrometer should be operated in positive ion mode with electrospray ionization. The specific ion transitions for omeprazole and this compound need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Omeprazole346.1198.1
This compound349.1198.1

Table 3: Mass Spectrometer Ion Transitions

Note: The exact m/z values may vary slightly depending on the instrument calibration.

Protocol

Standard Solution Preparation
  • Prepare individual stock solutions of omeprazole and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working standard solution of omeprazole by diluting the stock solution with 50:50 acetonitrile/water.

  • Prepare a working internal standard solution of this compound at an appropriate concentration in 50:50 acetonitrile/water.

Sample Preparation

For plasma samples, a protein precipitation extraction is a common and effective method.

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis

The quantification is based on the ratio of the peak area of the analyte (omeprazole) to the peak area of the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Visualizations

The following diagrams illustrate the key aspects of this analytical protocol.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add Internal Standard (this compound) Plasma Sample->Add IS Protein Precipitation Protein Precipitation (Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection HPLC Separation HPLC Separation (C18 Column) Supernatant Collection->HPLC Separation MS/MS Detection Mass Spectrometric Detection (ESI+) HPLC Separation->MS/MS Detection Data Acquisition Data Acquisition MS/MS Detection->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calculate Ratio Calculate Peak Area Ratio (Omeprazole / IS) Peak Integration->Calculate Ratio Quantification Quantification Calculate Ratio->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

MethodParameters Chromatographic Method Parameters Column: C18 Mobile Phase: ACN/H2O with Formic Acid Flow Rate: 0.4 mL/min Temperature: 40 °C Separation Baseline Separation MethodParameters->Separation Omeprazole Omeprazole Precursor Ion: 346.1 m/z Product Ion: 198.1 m/z IS This compound Precursor Ion: 349.1 m/z Product Ion: 198.1 m/z Separation->Omeprazole Separation->IS

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the LC-MS/MS Analysis of (N)-Methyl Omeprazole-d3 (B1163416)

This document provides a detailed protocol for the quantitative analysis of (N)-Methyl omeprazole-d3 in a biological matrix, a crucial internal standard for the accurate quantification of (N)-Methyl omeprazole (B731). The methodologies outlined below are based on established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

(N)-Methyl omeprazole is a known impurity and potential metabolite of omeprazole, a widely used proton pump inhibitor. Accurate quantification of such related compounds is vital for drug metabolism studies, pharmacokinetic research, and quality control of pharmaceutical formulations. The use of a stable isotope-labeled internal standard, such as this compound, is best practice to correct for matrix effects and variations in sample processing, thereby ensuring the precision and accuracy of the analytical method. This application note details a hypothetical, yet scientifically robust, LC-MS/MS method for the determination of this compound.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is employed for the extraction of the analyte from a plasma matrix.

  • Reagents:

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Internal Standard (IS) working solution: this compound in 50:50 ACN:Water

    • Human Plasma (or other relevant biological matrix)

  • Procedure:

    • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-5.0 min: 10% B

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: The following table summarizes the hypothetical MRM transitions for (N)-Methyl omeprazole and its deuterated internal standard. The precursor ion for this compound is based on a +3 Da shift from the unlabeled compound. Product ions are common fragments.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
(N)-Methyl omeprazole360.1212.125
This compound 363.1 215.1 25
198.135
  • Ion Source Parameters:

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Data Presentation

The quantitative data for the analysis of (N)-Methyl omeprazole would be generated by constructing a calibration curve from the peak area ratio of the analyte to the internal standard (this compound) versus the concentration of the calibration standards. The performance of the assay should be evaluated by determining the accuracy and precision for quality control samples at low, medium, and high concentration levels.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add (N)-Methyl omeprazole-d3 (IS) plasma->add_is precip Protein Precipitation (Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection lc_sep LC Separation (C18 Column) injection->lc_sep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Quantification ms_detect->quant

Analytical workflow for the quantification of (N)-Methyl omeprazole.

This application note provides a comprehensive, though hypothetical, framework for the development of a robust LC-MS/MS method for the analysis of (N)-Methyl omeprazole utilizing this compound as an internal standard. The provided parameters should be optimized for the specific instrumentation used.

Application Notes and Protocols for the Preparation of (N)-Methyl Omeprazole-d3 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the preparation of stock and working solutions of (N)-Methyl omeprazole-d3 (B1163416), a deuterated analog of N-Methyl omeprazole (B731). These protocols are designed for researchers, scientists, and professionals in drug development and related fields who require accurate and reproducible solution preparation for experimental use. The procedures outlined herein cover the necessary materials, step-by-step instructions for creating both concentrated stock solutions and diluted working solutions, and essential information regarding the storage and handling of the compound.

Chemical and Physical Properties

(N)-Methyl omeprazole-d3 is a stable isotope-labeled form of N-Methyl omeprazole. The deuteration provides a distinct mass signature, making it a valuable internal standard for quantitative analysis by mass spectrometry. The physical and chemical properties are summarized in the table below.

PropertyValueSource
Chemical Name N-Methyl Omeprazole-d3 (Mixture of isomers with the methylated nitrogens of imidazole)[1]
Molecular Formula C₁₈H₁₈D₃N₃O₃S[1]
Molecular Weight 362.46 g/mol [1]
Appearance Crystalline solid[2]
Solubility (based on Omeprazole) DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~5 mg/mL[2][3]
Storage (Solid) -20°C for long-term storage[2]
Stability (Solid) ≥ 4 years when stored properly[3]

Required Materials and Equipment

Materials:

Equipment:

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves

Experimental Protocols

3.1. Protocol for Preparing a 1 mg/mL Stock Solution in DMSO

This protocol outlines the preparation of a 1 mg/mL stock solution, which is a common starting concentration. Adjustments can be made based on experimental needs.

  • Equilibration: Allow the vial containing solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the compound.[4]

  • Weighing: Tare a clean, dry weighing vessel on a calibrated analytical balance. Accurately weigh the desired amount of this compound (e.g., 1 mg).

  • Transfer: Carefully transfer the weighed solid into a Class A volumetric flask of the appropriate size (e.g., a 1 mL flask for 1 mg to make a 1 mg/mL solution).

  • Dissolution: Add a small amount of DMSO (approximately half the final volume) to the volumetric flask.

  • Mixing: Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer at low speed or a sonicator for a brief period until the solid is completely dissolved.

  • Dilution to Volume: Once the solid is fully dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution into a clearly labeled amber glass vial to protect it from light.[5][6] Store at -20°C for long-term stability.

3.2. Protocol for Preparing a 10 µg/mL Working Solution

Working solutions should be prepared fresh daily from the stock solution to ensure accuracy.[4] This protocol describes the preparation of a 10 µg/mL working solution in methanol, a common solvent for LC-MS analysis. The principle of serial dilution using the formula C₁V₁ = C₂V₂ is applied.[7]

  • C₁ : Concentration of the stock solution (1 mg/mL or 1000 µg/mL)

  • V₁ : Volume of the stock solution to be transferred (the unknown)

  • C₂ : Desired concentration of the working solution (10 µg/mL)

  • V₂ : Final volume of the working solution (e.g., 1 mL or 1000 µL)

  • Calculation:

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (10 µg/mL * 1000 µL) / 1000 µg/mL

    • V₁ = 10 µL

  • Preparation:

    • Allow the 1 mg/mL stock solution to thaw and equilibrate to room temperature.

    • Using a calibrated micropipette, transfer 990 µL of methanol into a clean vial.

    • Carefully add 10 µL of the 1 mg/mL this compound stock solution to the vial containing methanol.

    • Cap the vial and vortex thoroughly to ensure complete mixing.

    • This solution is now ready for use in your experiments.

Note: For aqueous working solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer. However, be aware that aqueous solutions of omeprazole analogs are not stable and should be used immediately.[2]

Workflow Diagram

The following diagram illustrates the logical workflow for preparing stock and working solutions of this compound.

G start Start: Obtain (N)-Methyl omeprazole-d3 Solid equilibrate Equilibrate Solid to Room Temperature start->equilibrate weigh Accurately Weigh Solid on Analytical Balance equilibrate->weigh transfer Transfer to Volumetric Flask weigh->transfer dissolve Dissolve in Solvent (e.g., DMSO) transfer->dissolve dilute Dilute to Final Volume with Solvent dissolve->dilute stock_solution Stock Solution (e.g., 1 mg/mL) dilute->stock_solution store Store at -20°C in Amber Vial stock_solution->store prepare_working Prepare Working Solution (C1V1 = C2V2) stock_solution->prepare_working For Dilution transfer_stock Transfer Aliquot of Stock Solution prepare_working->transfer_stock dilute_working Dilute with Final Solvent (e.g., Methanol) transfer_stock->dilute_working working_solution Working Solution (e.g., 10 µg/mL) dilute_working->working_solution use_now Use Immediately for Analysis working_solution->use_now

Caption: Workflow for preparing stock and working solutions.

Storage and Stability

  • Solid Compound: Store the solid this compound at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, the compound is stable for at least four years.[3]

  • Stock Solution (in DMSO): The stock solution in anhydrous DMSO should be stored at -20°C in an amber vial. For best results, aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solutions: Aqueous working solutions are not recommended for storage and should be prepared fresh before use.[2] Solutions prepared in organic solvents like methanol or acetonitrile should also be used within the same day to prevent potential degradation or solvent evaporation.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for the compound and solvents for detailed safety information.

References

Application Notes and Protocols for Metabolite Identification Using (N)-Methyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolite identification is a critical step in drug development, providing insights into the pharmacological and toxicological profile of a new chemical entity. The use of stable isotope-labeled compounds, such as (N)-Methyl omeprazole-d3 (B1163416), in conjunction with high-resolution mass spectrometry, is a powerful strategy for unequivocally identifying drug metabolites in complex biological matrices. The deuterium-labeled (N)-Methyl omeprazole-d3 serves as a valuable tool, as its metabolites will exhibit a characteristic mass shift of +3 Da compared to the corresponding unlabeled omeprazole (B731) metabolites, facilitating their detection and structural elucidation.[1][2]

Omeprazole, a proton pump inhibitor, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C19 and CYP3A4.[3][4] The major metabolic pathways include hydroxylation, sulfoxidation, and demethylation.[4][5][6] This document provides detailed protocols for in vitro and in vivo studies using this compound for the comprehensive identification of its metabolites.

Key Applications

  • Metabolite Profiling: Confidently identify metabolites in various biological matrices such as plasma, urine, feces, and liver microsomes.

  • Reaction Phenotyping: Elucidate the specific enzymes responsible for the metabolism of omeprazole.

  • Pharmacokinetic Studies: Differentiate drug-related material from endogenous interference in pharmacokinetic analyses.[1][2]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines the procedure for incubating this compound with human liver microsomes (HLMs) to generate metabolites in vitro.

Materials:

  • This compound

  • Omeprazole (for comparison)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (MeOH)

  • Water, LC-MS grade

  • Formic acid

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 10 mM stock solutions of this compound and omeprazole in DMSO.

    • Further dilute the stock solutions with 50% MeOH/water to achieve a working concentration of 1 mM.

  • Incubation:

    • In a microcentrifuge tube, combine the following on ice:

      • Phosphate buffer (pH 7.4)

      • HLMs (final concentration of 0.5 mg/mL)

      • This compound or omeprazole (final concentration of 10 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for 60 minutes with gentle shaking.

    • Prepare a negative control by omitting the NADPH regenerating system.

  • Termination of Reaction:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile.

    • Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Preparation for LC-MS Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of 50% MeOH/water with 0.1% formic acid.

    • Vortex and transfer to an LC-MS vial for analysis.

In Vivo Metabolite Identification in Mice

This protocol is adapted from a study that utilized the co-administration of omeprazole and D3-omeprazole for metabolite identification in mice.[1][2]

Materials:

  • This compound

  • Omeprazole

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose)

  • Male ICR mice

  • Equipment for oral gavage or intravenous injection

  • Blood collection supplies (e.g., heparinized tubes)

  • Tissue homogenization equipment

Procedure:

  • Animal Dosing:

    • Fast mice overnight prior to dosing.

    • Prepare a dosing solution containing a 1:1 mixture of omeprazole and this compound in the selected vehicle.

    • Administer the solution to the mice via the desired route (e.g., oral gavage, intravenous injection).[1][2]

  • Sample Collection:

    • At predetermined time points, collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.

    • Centrifuge the blood samples to obtain plasma.

    • Euthanize the animals and collect relevant tissues (e.g., liver, brain).[1][2]

    • Store all samples at -80°C until analysis.

  • Sample Preparation:

    • Plasma: Precipitate proteins by adding three volumes of ice-cold acetonitrile to one volume of plasma. Vortex and centrifuge. Collect the supernatant.

    • Tissues: Homogenize the tissues in an appropriate buffer. Perform protein precipitation as described for plasma.

    • Evaporate the supernatant to dryness and reconstitute in a suitable solvent for LC-MS analysis.[2]

LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the parent compound and its metabolites (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

MS Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Full scan for parent ions and data-dependent MS/MS for fragmentation.

  • Data Analysis: Look for ion pairs with a mass difference of 3 Da, corresponding to the unlabeled and deuterium-labeled metabolites.

Data Presentation

The following table summarizes the major metabolites of omeprazole that can be identified using this compound. The expected m/z values for both the unlabeled and labeled metabolites are provided.

MetaboliteMetabolic TransformationExpected m/z (Omeprazole)Expected m/z (this compound)
Omeprazole Parent Drug346.1223349.1411
Hydroxyomeprazole Hydroxylation362.1172365.1360
Omeprazole Sulfone Sulfoxidation362.1172365.1360
5-O-desmethylomeprazole O-Demethylation332.1067335.1255
Carboxyomeprazole Oxidation of Hydroxyomeprazole376.0961379.1149
Omeprazole Sulfide Reduction330.1274333.1462

Note: The m/z values are for the protonated molecules [M+H]+ and are based on theoretical exact masses. Observed values may vary slightly depending on the instrument calibration.

Visualizations

Omeprazole_Metabolism_Pathway omeprazole This compound (m/z = 349.14) hydroxy Hydroxyomeprazole-d3 (m/z = 365.14) omeprazole->hydroxy CYP2C19 (Hydroxylation) sulfone Omeprazole Sulfone-d3 (m/z = 365.14) omeprazole->sulfone CYP3A4 (Sulfoxidation) desmethyl 5-O-desmethylomeprazole-d3 (m/z = 335.13) omeprazole->desmethyl CYP2C19 (O-Demethylation) sulfide Omeprazole Sulfide-d3 (m/z = 333.15) omeprazole->sulfide Reduction carboxy Carboxyomeprazole-d3 (m/z = 379.11) hydroxy->carboxy Oxidation

Caption: Metabolic pathway of this compound.

In_Vitro_Metabolism_Workflow start Prepare Reagents (this compound, HLMs, NADPH) incubation Incubate at 37°C start->incubation termination Terminate Reaction (Ice-cold Acetonitrile) incubation->termination centrifugation Protein Precipitation (Centrifugation) termination->centrifugation extraction Supernatant Evaporation and Reconstitution centrifugation->extraction analysis LC-MS/MS Analysis extraction->analysis identification Metabolite Identification (m/z +3 Da shift) analysis->identification

Caption: Workflow for in vitro metabolite identification.

Conclusion

The use of this compound is a highly effective and efficient method for the identification of omeprazole metabolites. The distinct +3 Da mass shift provides a clear signature for drug-related compounds, simplifying data analysis and increasing confidence in metabolite assignments. The protocols described herein provide a robust framework for conducting both in vitro and in vivo metabolite identification studies, which are essential for advancing the understanding of the disposition and potential drug-drug interactions of omeprazole.

References

Application Notes and Protocols for High-Throughput Screening Assays with (N)-Methyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (N)-Methyl omeprazole-d3 (B1163416) in high-throughput screening (HTS) assays to evaluate cytochrome P450 (CYP) 2C19 inhibition and metabolic stability. The deuterated label on (N)-Methyl omeprazole-d3 offers a distinct advantage for mass spectrometry-based quantification, ensuring high sensitivity and accuracy in complex biological matrices.

Application Notes

This compound, a stable isotope-labeled derivative of omeprazole (B731), serves as a valuable tool in drug discovery and development. While omeprazole is a well-known proton pump inhibitor, its metabolism is primarily mediated by the polymorphic enzyme CYP2C19.[1][2][3] This makes omeprazole and its analogs excellent probes for investigating the activity of this key drug-metabolizing enzyme.

The primary applications of this compound in a high-throughput screening context are:

  • CYP2C19 Inhibition Assays: this compound can be employed as a specific substrate for CYP2C19 in competitive inhibition assays. By incubating it with human liver microsomes and a library of test compounds, researchers can identify potential inhibitors of CYP2C19. The rate of formation of the hydroxylated metabolite of this compound is measured using LC-MS/MS, and a decrease in its formation indicates inhibition by the test compound. This is crucial for predicting potential drug-drug interactions early in the drug development pipeline.[4]

  • Metabolic Stability Assays: The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile. This compound can be used as a control compound in metabolic stability assays to ensure the proper functioning of the enzymatic system (e.g., human liver microsomes).[5][6][7][8] Its predictable metabolism by CYP2C19 provides a reliable benchmark for comparing the stability of novel chemical entities.

The use of a deuterated compound like this compound is particularly advantageous in HTS for several reasons:

  • Reduced Matrix Effects in MS Analysis: The mass shift due to deuterium (B1214612) labeling allows for clear differentiation from endogenous compounds and other assay components, leading to improved signal-to-noise ratios.

  • Internal Standard Capabilities: In more complex assay setups, it can serve as an ideal internal standard for the quantification of its non-deuterated counterpart or other analytes.

  • Kinetic Isotope Effect: While generally minimal for deuterium substitution at non-metabolized positions, any kinetic isotope effect should be considered and can potentially be exploited to study reaction mechanisms.

Experimental Protocols

Herein are detailed protocols for two key high-throughput screening assays utilizing this compound.

Protocol 1: High-Throughput CYP2C19 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CYP2C19 using this compound as a probe substrate.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Test compounds and a known CYP2C19 inhibitor (e.g., ticlopidine) as a positive control

  • 96-well plates

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Compound Plating: Prepare serial dilutions of test compounds and the positive control in a 96-well plate. Include wells with vehicle control (e.g., DMSO).

  • Microsome Preparation: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.2 mg/mL) in cold potassium phosphate buffer.

  • Incubation Mixture Preparation: Prepare a master mix containing the human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.

  • Pre-incubation: Add the test compounds or vehicle to the wells, followed by the addition of the microsome master mix. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding this compound (at a concentration close to its Km for CYP2C19, typically in the low micromolar range) to all wells.

  • Incubation: Incubate the reaction plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring linear formation of the metabolite.

  • Reaction Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard to each well.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples for the formation of the hydroxylated metabolite of this compound.

  • Data Analysis: Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol 2: Metabolic Stability Assay

Objective: To assess the metabolic stability of a test compound in human liver microsomes, using this compound as a positive control for CYP2C19-mediated metabolism.

Materials:

  • Test compound and this compound

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • 96-well plates

  • Acetonitrile (ACN) with an internal standard

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare working solutions of the test compound and this compound in the assay buffer.

  • Microsome and Cofactor Preparation: Prepare separate solutions of human liver microsomes and the NADPH regenerating system in potassium phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add the test compound or this compound to multiple wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).

  • Pre-incubation: Add the microsome solution to all wells and pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Start the reaction by adding the NADPH regenerating system to all wells except for the 0-minute time point wells. For the 0-minute time point, add the quenching solution before the NADPH solution.

  • Time-course Incubation: Incubate the plate at 37°C. At each designated time point, stop the reaction in the corresponding wells by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound (test compound or this compound) at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (Clint).

Data Presentation

The following tables present representative data that could be generated from the described assays.

Table 1: CYP2C19 Inhibition by Test Compounds using this compound as a Probe Substrate

CompoundIC50 (µM)
Test Compound A5.2
Test Compound B> 50
Test Compound C0.8
Ticlopidine (Positive Control)1.5

Note: The IC50 value for omeprazole against CYP2C19 has been reported to be approximately 1.41 µM.[9]

Table 2: Metabolic Stability of Test Compounds in Human Liver Microsomes

CompoundHalf-life (t1/2, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Test Compound X2527.7
Test Compound Y1205.8
This compound (Control)4515.4

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the metabolic pathway of omeprazole, which is analogous to that of this compound, highlighting the central role of CYP2C19.

Omeprazole_Metabolism Omeprazole This compound CYP2C19 CYP2C19 Omeprazole->CYP2C19 Major Pathway CYP3A4 CYP3A4 Omeprazole->CYP3A4 Minor Pathway Metabolite1 5-Hydroxy Omeprazole-d3 (inactive) Metabolite2 Omeprazole-d3 Sulfone (inactive) CYP2C19->Metabolite1 CYP3A4->Metabolite2

Caption: Metabolic pathway of this compound.

Experimental Workflow Diagram

This diagram outlines the general workflow for a high-throughput screening assay to identify CYP450 inhibitors.

HTS_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating 1. Compound Library Plating Preincubation 3. Pre-incubation with Test Compounds Compound_Plating->Preincubation Reagent_Prep 2. Prepare Microsomes & NADPH System Reagent_Prep->Preincubation Reaction_Start 4. Add this compound Preincubation->Reaction_Start Incubation 5. Incubation at 37°C Reaction_Start->Incubation Quenching 6. Stop Reaction Incubation->Quenching LCMS 7. LC-MS/MS Analysis Quenching->LCMS Data_Processing 8. Calculate % Inhibition LCMS->Data_Processing IC50_Determination 9. Determine IC50 Values Data_Processing->IC50_Determination Hit_Identification 10. Hit Identification IC50_Determination->Hit_Identification

Caption: High-throughput screening workflow for CYP inhibition.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for (N)-Methyl omeprazole-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of (N)-Methyl omeprazole-d3 (B1163416) during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common peak shape problems encountered in LC-MS?

A1: The most common issues are peak tailing, peak fronting, and split peaks.[1][2] Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape.[1]

Q2: Why is my (N)-Methyl omeprazole-d3 peak tailing?

A2: Peak tailing, an asymmetrical stretch of the latter part of the peak, can be caused by several factors.[2] For basic compounds like omeprazole (B731) and its analogs, interactions with acidic silanol (B1196071) groups on the surface of silica-based columns are a frequent cause.[1] Other potential reasons include column overload, dead volume in the LC system, and incorrect mobile phase pH.[2]

Q3: What causes peak fronting for my analyte?

A3: Peak fronting, where the initial part of the peak is sloped, is often an indicator of column overload, where too much sample has been injected.[2][3] It can also be caused by a mismatch between the injection solvent and the mobile phase.[2]

Q4: I am observing split peaks for this compound. What could be the issue?

A4: Split peaks can arise from a partially clogged frit in the column, an issue with the injector, or a mismatch between the sample solvent and the mobile phase.[2] Incomplete dissolution of the sample can also lead to this problem.[2]

Q5: Do deuterated internal standards like this compound behave differently from their non-deuterated counterparts in LC?

A5: Yes, deuterated internal standards can exhibit slightly different retention times compared to the non-deuterated analyte, an effect known as a chromatographic shift.[4] This can be a challenge if co-elution is desired for accurate quantification.[4]

Troubleshooting Guide

Issue: Peak Tailing

How can I reduce peak tailing for this compound?

  • Mobile Phase pH Adjustment: Omeprazole is a basic compound. Increasing the pH of the mobile phase can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions that cause tailing. However, be mindful of the pH stability of your column.

  • Choice of Mobile Phase Buffer: Using a buffer with an appropriate concentration (typically 5-10 mM in reversed-phase) can help maintain a consistent pH and improve peak shape.[3] Ammonium (B1175870) bicarbonate and ammonium formate (B1220265) are commonly used buffers in LC-MS.[5]

  • Column Selection: Consider using a column with end-capping, which deactivates most of the silanol groups. Alternatively, columns with a different stationary phase chemistry that is less prone to secondary interactions can be beneficial.

  • Reduce Sample Load: Injecting a smaller volume or a more dilute sample can prevent column overload, which is a potential cause of tailing.[3]

  • System Check: Inspect your LC system for any dead volume in the tubing and connections, as this can contribute to peak broadening and tailing.

Issue: Peak Fronting

My this compound peak is fronting. What steps should I take?

  • Optimize Injection Volume and Concentration: Systematically reduce the amount of sample injected onto the column to see if the peak shape improves. This will help determine if you are experiencing column overload.[3]

  • Injection Solvent Matching: Ensure that the solvent used to dissolve your sample is as close in composition as possible to the initial mobile phase conditions. A stronger injection solvent can cause the analyte to move through the column too quickly at the beginning, leading to fronting.[2]

Issue: Split Peaks

What should I do to resolve split peaks for my analyte?

  • Sample Solubility: Ensure your this compound is fully dissolved in the injection solvent before analysis.

  • Column Maintenance: If you suspect a partially blocked column frit, try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the column may need to be replaced.

  • Injector and System Maintenance: Check the injector for any partial blockages or damage. A thorough system clean may be necessary.

Experimental Protocols and Data

Recommended Starting LC-MS Conditions

For the analysis of this compound, the following conditions, adapted from methods for omeprazole and its analogs, can be used as a starting point for method development.

ParameterRecommended Condition
LC Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Bicarbonate
Mobile Phase B Acetonitrile (B52724) or Methanol (B129727)
Gradient Start with a low percentage of Mobile Phase B and ramp up as needed to achieve separation.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Hypothetical Experimental Protocol for this compound Analysis

This protocol provides a general procedure that can be adapted for your specific instrumentation and experimental goals.

  • Standard Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve the desired concentration range.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system using the recommended starting conditions.

    • Monitor the appropriate mass transitions for this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak shape issues with this compound.

G Troubleshooting Workflow for Peak Shape Issues cluster_0 Observation cluster_1 Initial Checks cluster_2 Problem Identification cluster_3 Troubleshooting Actions cluster_4 Resolution observe Poor Peak Shape Observed check_system Check System Suitability (Pressure, Baseline) observe->check_system check_sample Review Sample Preparation (Solubility, Concentration) observe->check_sample tailing Peak Tailing check_system->tailing fronting Peak Fronting check_system->fronting splitting Peak Splitting check_system->splitting check_sample->tailing check_sample->fronting check_sample->splitting solution_tailing Adjust Mobile Phase pH Change Column Reduce Sample Load tailing->solution_tailing solution_fronting Reduce Injection Volume Match Injection Solvent fronting->solution_fronting solution_splitting Ensure Complete Dissolution Check/Replace Column & Injector splitting->solution_splitting resolved Peak Shape Improved solution_tailing->resolved solution_fronting->resolved solution_splitting->resolved

References

Troubleshooting matrix effects with (N)-Methyl omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (N)-Methyl omeprazole-d3 (B1163416). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to matrix effects during the use of (N)-Methyl omeprazole-d3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Inconsistent Internal Standard (IS) Response

Question: My this compound peak area is highly variable across my sample batch, leading to poor precision and accuracy. What could be the cause?

Answer: Inconsistent internal standard response is a common problem that can often be attributed to matrix effects, specifically ion suppression or enhancement. Here are the potential causes and troubleshooting steps:

  • Co-eluting Matrix Components: Endogenous molecules from the biological matrix (e.g., phospholipids, salts) can co-elute with your analyte and internal standard, interfering with their ionization in the mass spectrometer's source.

  • Differential Matrix Effects: Even with a stable isotope-labeled internal standard (SIL-IS), slight differences in retention time due to the deuterium (B1214612) isotope effect can lead to the analyte and IS experiencing different degrees of ion suppression, especially on steep gradients of matrix interference.

  • Metabolite Interference: Although less common with a deuterated standard, it is theoretically possible for a metabolite of omeprazole (B731) to have a mass-to-charge ratio (m/z) that interferes with the d3-internal standard.

Troubleshooting Workflow:

  • Assess Matrix Effects: Perform a post-extraction addition experiment. Compare the response of this compound in a clean solution (neat) to its response in a blank matrix extract that has been spiked after extraction. A significant difference in peak area indicates the presence of matrix effects.

  • Optimize Chromatography: The goal is to separate the analyte and IS from interfering matrix components.

    • Modify Gradient: Adjust the gradient elution to shift the retention time of the analyte and IS away from regions of high ion suppression.

    • Change Column Chemistry: Employ a column with a different stationary phase (e.g., C18, Phenyl-Hexyl) to alter selectivity.

  • Improve Sample Preparation: The aim is to remove interfering components before analysis.

    • Liquid-Liquid Extraction (LLE): This can be effective at removing highly polar interferences like salts.

    • Solid-Phase Extraction (SPE): Offers a high degree of selectivity for analyte cleanup.

    • Phospholipid Removal Plates/Cartridges: Specifically designed to remove phospholipids, which are a major source of ion suppression in plasma samples.

Issue 2: Poor Sensitivity and Inaccurate Quantification

Question: I am observing low signal intensity for both omeprazole and this compound, and my quantitative results are not accurate. How can I address this?

Answer: Poor sensitivity and inaccurate quantification are classic symptoms of significant ion suppression. When both the analyte and the internal standard are affected, it points to a substantial matrix effect that is not being adequately compensated for.

Troubleshooting Steps:

  • Review Sample Preparation: Protein precipitation is a common and simple sample preparation technique, but it may not be sufficient to remove all interfering matrix components, particularly phospholipids. Consider switching to a more rigorous technique like LLE or SPE.

  • Dilution: A simple approach to reduce the concentration of matrix components is to dilute the sample. However, this may compromise the limit of quantification if the analyte concentration is already low.

  • Alternative Ionization Techniques: If you are using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI). APCI is often less prone to ion suppression from matrix components.

Issue 3: Non-Linear Calibration Curve

Question: My calibration curve for omeprazole is not linear, especially at higher concentrations. What could be the issue?

Answer: Non-linearity in the calibration curve can arise from several factors, even when using a deuterated internal standard.

Potential Causes and Solutions:

  • Isotopic Contribution: At very high concentrations of omeprazole, the natural abundance of isotopes in the analyte can contribute to the signal of the deuterated internal standard, leading to a non-linear response. While less common with a d3-labeled standard, this should be investigated.

    • Solution: Evaluate the contribution of the highest calibrator to the internal standard signal in a blank sample. If significant, you may need to adjust the concentration of the internal standard or use a higher-mass deuterated standard if available.

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.

    • Solution: Dilute the upper-end calibration standards and high-concentration quality control (QC) samples.

Data Summary

The following tables summarize typical recovery and matrix effect data for omeprazole using different sample preparation techniques. While specific data for this compound is limited in the literature, these values for omeprazole provide a good benchmark for what to expect.

Table 1: Recovery of Omeprazole with Different Extraction Methods

Extraction MethodQuality Control LevelMean Recovery (%)Reference
Liquid-Liquid ExtractionLow Quality Control (LQC)84.27[1]
Medium Quality Control (MQC)86.34[1]
High Quality Control (HQC)87.54[1]
Protein PrecipitationNot specified>90[2]

Table 2: Matrix Effect on Omeprazole in Human Plasma

Sample PreparationMatrix Effect AssessmentResultReference
Microextraction by Packed SorbentMatrix effect factor< 5% (no significant ion suppression)[3][4]
Not specifiedComparison of post-extracted plasma standards with neat samplesNo significant interference observed[1]

Experimental Protocols

Below are detailed methodologies for key experiments related to troubleshooting matrix effects.

Protocol 1: Post-Extraction Addition for Matrix Effect Assessment

Objective: To determine if ion suppression or enhancement is occurring.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using your established procedure. Spike the analyte and this compound into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and this compound into the blank biological matrix before extraction.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100

    • Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100

A matrix effect value significantly different from 100% indicates ion suppression (<100%) or enhancement (>100%).

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

Objective: To extract omeprazole and this compound from plasma while minimizing matrix interferences.

Methodology: [5]

  • To 200 µL of plasma in a microcentrifuge tube, add 25 µL of this compound working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of an extraction solvent mixture (e.g., diethyl ether:dichloromethane, 60:40, v/v).

  • Vortex for 10 minutes.

  • Centrifuge at 5000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Diagrams

TroubleshootingWorkflow Start Inconsistent Results (Poor Precision, Inaccuracy) AssessME Assess Matrix Effect (Post-Extraction Addition) Start->AssessME NoME No Significant Matrix Effect AssessME->NoME < 15% Difference ME_Present Matrix Effect Present AssessME->ME_Present > 15% Difference CheckChrom Optimize Chromatography ImproveSamplePrep Improve Sample Preparation CheckChrom->ImproveSamplePrep ImproveSamplePrep->AssessME Re-evaluate Result Consistent and Accurate Results ImproveSamplePrep->Result NoME->CheckChrom Investigate other sources of variability ME_Present->CheckChrom

Caption: A logical workflow for troubleshooting inconsistent analytical results.

SamplePrepWorkflow Start Plasma Sample Add_IS Add (N)-Methyl omeprazole-d3 Start->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT LLE Liquid-Liquid Extraction (e.g., MTBE) Add_IS->LLE SPE Solid-Phase Extraction Add_IS->SPE Centrifuge Centrifuge PPT->Centrifuge Evaporate Evaporate LLE->Evaporate SPE->Evaporate Reconstitute Reconstitute Centrifuge->Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Comparison of common sample preparation workflows for plasma analysis.

MatrixEffectConcept cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (Matrix Effect) Analyte_Ideal Analyte MS_Ideal Mass Spectrometer Analyte_Ideal->MS_Ideal Signal = 100% IS_Ideal (N)-Methyl omeprazole-d3 IS_Ideal->MS_Ideal Signal = 100% Analyte_Real Analyte MS_Real Mass Spectrometer Analyte_Real->MS_Real IS_Real (N)-Methyl omeprazole-d3 IS_Real->MS_Real Matrix Matrix Components Matrix->MS_Real Suppression Suppression MS_Real->Suppression Ion Suppression

Caption: Conceptual diagram illustrating the phenomenon of ion suppression.

References

(N)-Methyl omeprazole-d3 stability in different biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (N)-Methyl omeprazole-d3 (B1163416). This resource is designed to assist researchers, scientists, and drug development professionals with troubleshooting and frequently asked questions regarding the stability of this compound in various biological matrices.

Frequently Asked Questions (FAQs)

Q1: My (N)-Methyl omeprazole-d3 signal is rapidly disappearing in my acidic sample preparations. What is happening?

A1: this compound, like its parent compound omeprazole (B731), is highly unstable in acidic conditions.[1][2][3][4] The acidic environment of the stomach or certain sample buffers can lead to rapid degradation of the molecule. It is crucial to maintain a neutral or slightly alkaline pH during sample collection, processing, and storage to ensure the stability of the analyte. The half-life of N-Methyl omeprazole at pH 2.0 and 25°C is less than 10 minutes.[5]

Q2: I am observing multiple peaks in my chromatogram when analyzing this compound. Are these impurities from the synthesis?

A2: While impurities from synthesis are possible, it is more likely that you are observing degradation products. Omeprazole and its analogs undergo significant degradation under various conditions, including acidic and alkaline stress, oxidation, heat, and light.[6][7] These degradation products will appear as additional peaks in your analysis. To confirm the source of the peaks, you should perform forced degradation studies on a pure standard of this compound under different stress conditions.

Q3: What are the recommended storage conditions for this compound in biological matrices like plasma or urine?

A3: To minimize degradation, biological samples containing this compound should be stored at or below -20°C, and preferably at -80°C for long-term storage.[8][9] It is also advisable to adjust the pH of the matrix to a neutral or slightly alkaline range (pH 7-8) before freezing. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.

Q4: Can I use the same analytical method for this compound that I use for omeprazole?

A4: Generally, yes. The addition of a methyl group and deuterium (B1214612) atoms should not significantly alter the chromatographic behavior of the molecule under typical reversed-phase HPLC conditions. However, it is essential to validate the method specifically for this compound to ensure adequate separation from potential interferences and degradation products. The mass-to-charge ratio (m/z) will differ, which needs to be accounted for in mass spectrometry-based detection.

Q5: What are the primary degradation products of N-Methyl omeprazole that I should be aware of?

A5: Under acidic conditions, the primary degradation products are sulfenic acid and a benzimidazole (B57391) thiol.[5] In more neutral or alkaline conditions, sulfone formation can occur as a minor degradation pathway.[5] Comprehensive studies on omeprazole have identified numerous degradation products under various stress conditions.[6][7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no analyte signal Degradation due to acidic pH.- Ensure all solutions and matrices are buffered to a neutral or slightly alkaline pH (7.0-8.0).- Minimize sample processing time.- Keep samples on ice or at reduced temperatures during handling.
Improper storage.- Store samples at -80°C immediately after collection.- Avoid repeated freeze-thaw cycles.
Multiple unknown peaks Analyte degradation.- Perform forced degradation studies to identify potential degradation products.- Optimize chromatographic conditions to separate the parent compound from its degradants.
Matrix effects.- Employ appropriate sample preparation techniques (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances.
Poor reproducibility Inconsistent sample handling.- Standardize all steps of the sample collection, processing, and analysis workflow.- Use an internal standard for quantification.
Instability in autosampler.- If possible, cool the autosampler to minimize degradation while samples are awaiting injection.

Stability Data Summary

The following table summarizes the known stability of N-Methyl omeprazole, which can be used as a proxy for the deuterated analog.

Matrix/Condition Temperature pH Half-Life Primary Degradation Products
Aqueous Solution25°C2.0< 10 minutes[5]Sulfenic acid, Benzimidazole thiol[5]
Aqueous Solution25°C7.448 hours[5]Sulfone (minor)[5]
Methanol (B129727)> 30°C-Accelerated decompositionNot specified

Experimental Protocols

Protocol 1: Sample Preparation for Plasma Stability Analysis
  • Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).

  • pH Adjustment: Immediately after collection, add a small volume of a suitable buffer (e.g., 1 M sodium bicarbonate) to raise the pH to approximately 7.5.

  • Centrifugation: Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Extraction:

    • To 100 µL of plasma, add an internal standard.

    • Add 300 µL of a precipitation solvent (e.g., acetonitrile).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Analysis: Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute the stock solution in 0.1 N HCl and incubate at room temperature.

    • Alkaline: Dilute the stock solution in 0.1 N NaOH and incubate at room temperature.

    • Oxidative: Dilute the stock solution in 3% hydrogen peroxide and incubate at room temperature.

    • Thermal: Incubate the stock solution at 60°C.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm).

  • Time Points: Sample from each condition at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and alkaline samples before injection.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis Blood Whole Blood Collection (EDTA tubes) Buffer pH Adjustment (e.g., NaHCO3) Blood->Buffer Immediate Centrifuge1 Centrifugation (2000 x g, 10 min, 4°C) Buffer->Centrifuge1 Plasma Plasma Separation Centrifuge1->Plasma Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifuge2 Centrifugation (10,000 x g, 5 min) Precipitation->Centrifuge2 Supernatant Supernatant Transfer Centrifuge2->Supernatant HPLC HPLC-MS/MS Analysis Supernatant->HPLC

Caption: Workflow for Plasma Sample Preparation and Analysis.

Degradation_Pathway cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral/Alkaline Conditions Omeprazole This compound Sulfenic_Acid Sulfenic Acid Intermediate Omeprazole->Sulfenic_Acid Rapid Thiol Benzimidazole Thiol Omeprazole->Thiol Rapid Sulfone Sulfone Derivative Omeprazole->Sulfone Slow

Caption: Simplified Degradation Pathways of this compound.

References

Technical Support Center: Resolving Co-eluting Peaks with (N)-Methyl omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during the analytical testing of omeprazole (B731) and its related substances, specifically focusing on the resolution of co-eluting peaks with the internal standard, (N)-Methyl omeprazole-d3 (B1163416).

Frequently Asked Questions (FAQs)

Q1: What is (N)-Methyl omeprazole-d3 and why is it used in our analysis?

This compound is a deuterated form of N-Methyl omeprazole, a known impurity and potential metabolite of omeprazole. In quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), it is commonly used as an internal standard (IS). The addition of a stable isotope-labeled internal standard helps to correct for variations in sample preparation and instrument response, leading to more accurate and precise quantification of the target analyte (omeprazole).

Q2: What does "co-eluting peaks" mean and why is it a problem?

Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks in the chromatogram. This is problematic because it can lead to inaccurate quantification of the analyte of interest. When a peak co-elutes with the internal standard, this compound, it can interfere with the IS signal, compromising the reliability of the entire assay.

Q3: What are the potential compounds that could co-elute with this compound?

Potential co-eluents with this compound are typically other omeprazole-related compounds that share similar chemical properties, leading to comparable retention times under specific chromatographic conditions. These can include:

  • Omeprazole and its isomers: The parent drug itself or its structural isomers.

  • Other omeprazole impurities: Synthesis-related impurities or degradation products that are structurally similar to N-Methyl omeprazole.

  • Omeprazole metabolites: Compounds formed through metabolic processes, such as 5-hydroxyomeprazole or omeprazole sulfone, which may have similar polarities.[1][2][3]

Troubleshooting Guide for Co-eluting Peaks

This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound.

Step 1: Confirming Co-elution

The first step is to confirm that you are indeed observing a co-elution issue.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of more than one compound.

  • Mass Spectrometry Data: If using LC-MS, examine the mass spectra across the peak. A pure peak will have a consistent mass spectrum, while a co-eluting peak will show the presence of multiple mass-to-charge ratios (m/z).

Step 2: Systematic Method Modification

If co-elution is confirmed, a systematic approach to modifying the chromatographic method is necessary. The goal is to alter the selectivity of the separation, which is the differential retention of the co-eluting compounds.

The following diagram illustrates a logical workflow for troubleshooting co-elution:

CoElution_Troubleshooting cluster_0 Troubleshooting Workflow for Co-eluting Peaks cluster_1 Parameter Optimization Start Suspected Co-elution with This compound Confirm Confirm Co-elution (Peak Shape, MS Data) Start->Confirm Modify Systematic Method Modification Confirm->Modify MobilePhase Adjust Mobile Phase Modify->MobilePhase Start with least disruptive Gradient Modify Gradient Profile MobilePhase->Gradient Column Change Column Chemistry Gradient->Column Temperature Vary Column Temperature Column->Temperature Evaluate Evaluate Separation (Resolution, Peak Shape) Temperature->Evaluate Resolved Peaks Resolved Evaluate->Resolved Yes NotResolved Not Resolved Evaluate->NotResolved No NotResolved->Modify Re-evaluate and select another parameter

Caption: A workflow diagram for troubleshooting co-eluting peaks.

Detailed Methodologies for Resolving Co-elution

Below are detailed protocols for modifying your analytical method to resolve co-eluting peaks.

1. Mobile Phase Composition Adjustment

Altering the mobile phase composition can significantly impact the selectivity of the separation.

  • Organic Modifier:

    • Action: Change the type of organic solvent (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa) or vary the ratio of the organic solvent to the aqueous phase.

    • Rationale: Different organic solvents interact differently with the stationary phase and the analytes, leading to changes in retention times.

  • pH of the Aqueous Phase:

    • Action: Adjust the pH of the aqueous portion of the mobile phase using a suitable buffer. Omeprazole and its related compounds have ionizable groups, and their retention is pH-dependent.

    • Rationale: Changing the pH can alter the ionization state of the analytes, which in turn affects their interaction with the stationary phase and their retention time.

2. Gradient Profile Modification

For gradient elution methods, modifying the gradient profile can improve resolution.

  • Action:

    • Make the gradient shallower (i.e., decrease the rate of change of the organic solvent concentration).

    • Incorporate an isocratic hold at a specific mobile phase composition where the co-eluting peaks are emerging.

  • Rationale: A shallower gradient increases the time the analytes spend interacting with the stationary phase, providing more opportunity for separation.

3. Stationary Phase (Column) Variation

If mobile phase modifications are insufficient, changing the column chemistry may be necessary.

  • Action:

    • Switch to a column with a different stationary phase (e.g., from a C18 to a C8, or a phenyl-hexyl column).

    • Consider a column with a different particle size or from a different manufacturer, as subtle differences in packing material can alter selectivity.

  • Rationale: Different stationary phases offer different separation mechanisms (e.g., hydrophobic interactions, pi-pi interactions), which can resolve compounds that are difficult to separate on a standard C18 column.

4. Temperature Control

Column temperature can also influence selectivity.

  • Action: Vary the column temperature (e.g., in increments of 5 °C).

  • Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can lead to changes in retention and selectivity.

Experimental Protocols and Data Presentation

When troubleshooting, it is crucial to document all experimental conditions and results systematically. The following table provides an example of how to structure your experimental data for comparison.

Table 1: Summary of Chromatographic Conditions and Results for Resolving Co-eluting Peaks

Parameter Method 1 (Initial) Method 2 (Modified) Method 3 (Optimized)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µmC8, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 6.810 mM Ammonium Bicarbonate, pH 8.0
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5-95% B in 10 min10-80% B in 15 min20-70% B in 12 min
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Column Temp. 30 °C35 °C40 °C
This compound tR (min) 5.26.87.5
Co-eluting Peak tR (min) 5.26.67.9
Resolution (Rs) 0.00.81.8
Observations Complete co-elutionPartial separationBaseline separation achieved

Note: The data in the table above are for illustrative purposes only. Your actual results will vary depending on your specific experimental conditions and the nature of the co-eluting compound.

By following this structured approach of confirming co-elution, systematically modifying chromatographic parameters, and carefully documenting your results, you can effectively troubleshoot and resolve co-eluting peaks with this compound, ensuring the accuracy and reliability of your analytical data.

References

Minimizing ion suppression for (N)-Methyl omeprazole-d3 analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (N)-Methyl omeprazole-d3 (B1163416). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate, reproducible results in your liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of (N)-Methyl omeprazole-d3.

Issue: Poor sensitivity or inconsistent results for this compound.

This issue is often attributable to matrix effects, specifically ion suppression, where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[1][2][3][4]

Troubleshooting Workflow: Ion Suppression

cluster_0 Initial Observation cluster_1 Step 1: Internal Standard Review cluster_2 Step 2: Sample Preparation Optimization cluster_3 Step 3: Chromatographic Enhancement cluster_4 Step 4: Ionization Technique cluster_5 Resolution start Poor Sensitivity or Inconsistent Results is_review Review Internal Standard (IS) Is a stable isotope-labeled (SIL) IS being used? start->is_review sample_prep Optimize Sample Preparation Evaluate different extraction techniques. is_review->sample_prep If issues persist lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe ppt Protein Precipitation (PPT) sample_prep->ppt chromatography Enhance Chromatographic Separation Separate analyte from matrix interferences. lle->chromatography If suppression is still observed spe->chromatography If suppression is still observed ppt->chromatography If suppression is still observed gradient Modify Gradient chromatography->gradient column Change Column Chemistry chromatography->column ionization Consider Alternative Ionization APCI may be less prone to suppression than ESI. gradient->ionization For persistent issues column->ionization For persistent issues end Improved and Consistent This compound Signal ionization->end

Caption: Troubleshooting workflow for ion suppression.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression.[5] Since a SIL-IS has nearly identical physicochemical properties to this compound, it will experience similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

  • Optimize Sample Preparation: A thorough cleanup procedure is crucial for removing interfering matrix components.[6][7]

    • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar interferences like salts and some phospholipids (B1166683).[1]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively retaining the analyte while washing away matrix components.[1][7]

    • Protein Precipitation (PPT): While a simple and fast technique, PPT is often less effective at removing phospholipids and may lead to significant matrix effects.[1][7]

  • Enhance Chromatographic Separation: The goal is to separate this compound from co-eluting matrix components that cause ion suppression.[8]

    • Modify the Gradient: Adjusting the gradient elution profile can shift the retention time of the analyte away from regions of significant ion suppression.[8]

    • Change the Column: Using a column with different chemistry (e.g., C18, phenyl-hexyl) can alter selectivity and improve separation from interferences.[8]

  • Consider Alternative Ionization Techniques: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI).[2] APCI is often less prone to ion suppression from matrix components.[8]

  • Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both the analyte and interfering matrix components.[5][9] This is only feasible if the analyte concentration is high enough to remain detectable after dilution.

Issue: Inconsistent and irreproducible results for quality control (QC) samples.

Possible Cause: Sample-to-sample variability in the matrix composition can lead to different degrees of ion suppression, causing inconsistent results.[5]

Solutions:

  • Implement a Robust Sample Preparation Method: As mentioned previously, a thorough sample cleanup using SPE or LLE will minimize variability in matrix effects.[5]

  • Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help to compensate for consistent matrix effects.[5]

  • Utilize a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different samples.[5]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression?

A1: Ion suppression is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting components from the sample matrix.[1][2][5] This leads to a decreased signal intensity for the analyte, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][10]

Q2: What are the common causes of ion suppression in bioanalysis?

A2: The most common causes of ion suppression are endogenous matrix components that are co-extracted with the analyte.[7] These include:

  • Phospholipids: Abundant in plasma and serum samples, phospholipids are a major source of ion suppression.[11]

  • Salts and Buffers: High concentrations of non-volatile salts can reduce ionization efficiency.[7]

  • Proteins and Peptides: Residual proteins and peptides after sample preparation can also interfere with ionization.[7]

Q3: How can I determine if ion suppression is affecting my analysis?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram.[7] This involves infusing a constant concentration of this compound into the MS while injecting a blank, extracted matrix sample. A dip in the baseline signal of the analyte indicates a region of ion suppression.

Post-Column Infusion Experimental Workflow

cluster_0 Setup cluster_1 Procedure cluster_2 Interpretation syringe_pump Syringe Pump with This compound solution tee Mixing Tee syringe_pump->tee lc_system LC System lc_system->tee ms Mass Spectrometer tee->ms infuse Continuously infuse analyte post-column inject Inject blank extracted matrix infuse->inject monitor Monitor analyte signal inject->monitor stable_signal Stable Signal: No significant ion suppression monitor->stable_signal If baseline is steady signal_dip Signal Dip: Indicates ion suppression zone monitor->signal_dip If baseline dips

Caption: Post-column infusion workflow.

Q4: Can the choice of internal standard affect ion suppression?

A4: Yes, the choice of internal standard is critical. A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it co-elutes with the analyte and experiences the same degree of ion suppression.[5] This allows for accurate correction of the analyte signal. If a SIL-IS is not available, an analogue internal standard with similar physicochemical properties and retention time can be used, but it may not compensate for ion suppression as effectively.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and may require optimization for your specific application.

  • To 100 µL of plasma sample, add 25 µL of internal standard working solution (e.g., a stable isotope-labeled analog of this compound).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., a mixture of methyl tert-butyl ether and ethyl acetate (B1210297), 80:20, v/v).[8]

  • Vortex for 10 minutes.

  • Centrifuge at 5000 x g for 10 minutes.[8]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.[8]

  • Reconstitute the dried extract in 200 µL of the mobile phase.[8]

  • Inject an aliquot (e.g., 2-10 µL) into the LC-MS/MS system.[8]

Protocol 2: LC-MS/MS Parameters for Omeprazole (B731) and its Metabolites

The following are typical starting parameters. Method optimization is highly recommended.

ParameterSetting
LC Column C18 column (e.g., 50 x 2.0 mm, 5 µm)[12]
Mobile Phase A 50 mM Ammonium (B1175870) Acetate in water (pH 7.25)[12]
Mobile Phase B Acetonitrile[12]
Gradient Isocratic (e.g., 20:80 v/v, A:B) or a shallow gradient[12]
Flow Rate 0.2 mL/min[12]
Injection Volume 10 µL[13]
Ionization Mode Positive Electrospray Ionization (ESI+)[13]
MS/MS Transitions Monitor the specific precursor to product ion transitions for this compound and its internal standard. For omeprazole, a common transition is m/z 346.2 → m/z 198.0.[13]

Quantitative Data Summary

The following tables summarize typical validation parameters for LC-MS/MS methods for the analysis of omeprazole and its metabolites, which can serve as a reference for setting up your experiments for this compound.

Table 1: Method Validation Parameters for Omeprazole Analysis

ParameterTypical Value/RangeReference
Linearity Range 0.05 - 10.0 ng/mL[14]
Lower Limit of Quantitation (LLOQ) 0.05 ng/mL[14]
Intra-day Precision (%RSD) 2.09 - 8.56%[14]
Inter-day Precision (%RSD) 5.29 - 8.19%[14]
Accuracy (%RE) < 5.7%[15]
Recovery > 80%[16]

Table 2: Example LC-MS/MS Parameters from Published Methods

AnalyteColumnMobile PhaseFlow RateReference
Omeprazole and metabolitesProntoSil AQ, C18Gradient with 10 mM ammonium acetate (pH 7.25) and acetonitrileNot specified[17]
Omeprazole and metabolitesYMC-Pack Pro C18 (50x2.0 mm)Acetonitrile-50 mM ammonium acetate (pH 7.25) (1:4)0.2 mL/min[12]
OmeprazoleInertsil ODS 30.01 M ammonium acetate:acetonitrile (40:60, v/v)0.25 mL/min[14]
OmeprazoleBetasil silica (B1680970) (50 x 3.0 mm, 5 µm)Gradient with acetonitrile, water, and formic acid1.5 mL/min[18]

References

Addressing poor recovery of (N)-Methyl omeprazole-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of (N)-Methyl omeprazole-d3 (B1163416) during extraction procedures. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor recovery of (N)-Methyl omeprazole-d3 during extraction?

A1: Poor recovery is often attributed to several factors, primarily the inherent instability of the omeprazole (B731) structure, suboptimal extraction parameters, and matrix effects. Key areas to investigate include:

  • Analyte Degradation: this compound, similar to omeprazole, is highly susceptible to degradation in acidic conditions.[1][2][3] Exposure to low pH environments during sample collection, storage, or the extraction process itself can lead to significant loss of the analyte.

  • Suboptimal pH during Extraction: The recovery of weakly basic compounds like this compound is highly dependent on the pH of the aqueous phase during liquid-liquid extraction (LLE) or the loading and elution steps in solid-phase extraction (SPE).[4][5][6]

  • Inappropriate Solvent Selection: The choice of organic solvent in LLE or the wash and elution solvents in SPE is critical for efficient extraction. The polarity and strength of the solvents must be optimized for the analyte.[6][7][8][9][10][11]

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the extraction process, leading to ion suppression or enhancement in mass spectrometry analysis, which can be misinterpreted as low recovery.[12][13][14][15]

  • Incomplete Elution (SPE): The analyte may be strongly retained on the SPE sorbent and not fully eluted, resulting in low recovery.[7][9][10][11]

  • Analyte Adsorption: this compound can adsorb to the surfaces of collection tubes, plates, and other labware, especially if they are made of glass.

Q2: How can I minimize the degradation of this compound during sample handling and extraction?

A2: To minimize degradation, it is crucial to maintain a neutral to alkaline environment at all times.

  • Sample Collection and Storage: Collect samples in tubes containing a suitable buffer to maintain a pH above 7. Store samples at low temperatures (e.g., -80°C) and protect them from light to prevent degradation.[12]

  • pH Control: During the extraction process, ensure that the pH of all aqueous solutions is maintained at or above 7.8, with optimal stability observed at higher pH values.[1][16] For LLE, basify the aqueous sample before adding the organic solvent. For SPE, use buffers in the sample loading and wash steps to maintain an appropriate pH.

  • Temperature: Perform extraction steps at controlled, low temperatures to reduce the rate of potential degradation.[17]

Q3: What are the key parameters to optimize for liquid-liquid extraction (LLE) of this compound?

A3: For successful LLE of a weak base like this compound, focus on the following:

  • Aqueous Phase pH: Adjust the pH of the sample to be at least 2 pH units above the pKa of the analyte to ensure it is in its neutral, more organic-soluble form.[6]

  • Organic Solvent Selection: Choose a water-immiscible organic solvent that has a high affinity for the analyte. A good starting point is a moderately polar solvent. Consider solvent systems like methyl tert-butyl ether (MTBE) or a mixture of dichloromethane (B109758) and diethyl ether.

  • Extraction Volume and Repetitions: Performing multiple extractions with smaller volumes of organic solvent is generally more efficient than a single extraction with a large volume.[18]

  • Mixing: Ensure thorough mixing of the aqueous and organic phases to maximize the transfer of the analyte into the organic phase. However, avoid overly vigorous shaking that can lead to emulsion formation.

Q4: What should I consider when developing a solid-phase extraction (SPE) method for this compound?

A4: Key considerations for SPE method development include:

  • Sorbent Selection: A reverse-phase (e.g., C18, C8) or a mixed-mode cation exchange sorbent can be suitable. The choice will depend on the sample matrix and the desired selectivity.[7][10]

  • Conditioning and Equilibration: Properly condition and equilibrate the SPE cartridge to ensure consistent interaction between the sorbent and the analyte.[9][10]

  • Sample Loading: Load the sample at a slow, controlled flow rate to allow for adequate retention of the analyte on the sorbent.[9][10]

  • Wash Steps: Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte. The pH of the wash solution is also critical.

  • Elution: Use a solvent that is strong enough to completely disrupt the interaction between the analyte and the sorbent. For a weakly basic analyte on a reverse-phase sorbent, this may involve using a high percentage of organic solvent, potentially with the addition of a small amount of a basic modifier like ammonium (B1175870) hydroxide (B78521) to neutralize the analyte and facilitate elution.[7]

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Possible Cause Troubleshooting Action
Analyte not efficiently extracted from the aqueous phase. pH of the aqueous phase is too low.Increase the pH of the aqueous sample to at least 2 units above the pKa of this compound.
Extraction solvent is not optimal.Test different water-immiscible organic solvents with varying polarities.
Insufficient mixing or contact time.Increase mixing time or use a more efficient mixing technique (e.g., vortexing).
Emulsion formation. Vigorous shaking.Use a gentler mixing method (e.g., gentle inversion).
High concentration of proteins or lipids in the sample.Add salt ("salting out") to the aqueous phase to break the emulsion.[18]
Analyte loss after extraction. Degradation in the organic solvent.Ensure the organic solvent is free of acidic impurities.
Adsorption to glassware.Use polypropylene (B1209903) tubes and vials instead of glass.
Low Recovery in Solid-Phase Extraction (SPE)
Symptom Possible Cause Troubleshooting Action
Analyte breaks through during sample loading. Incorrect sorbent choice.Select a sorbent with a higher affinity for the analyte (e.g., a more retentive reverse-phase sorbent or a mixed-mode cation exchange sorbent).[7]
Sample loading flow rate is too high.Decrease the flow rate to allow for sufficient interaction between the analyte and the sorbent.[9][10]
Sorbent bed is not properly conditioned or equilibrated.Ensure proper wetting of the sorbent with the conditioning and equilibration solvents.[9][10]
Analyte is lost during the wash step. Wash solvent is too strong.Decrease the organic content or strength of the wash solvent. Optimize the pH of the wash solvent.
Incomplete elution of the analyte. Elution solvent is too weak.Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Add a modifier (e.g., ammonium hydroxide) to the elution solvent to facilitate the elution of the basic analyte.[7]
Insufficient volume of elution solvent.Increase the volume of the elution solvent.
Poor reproducibility. Inconsistent flow rates.Use a vacuum manifold or automated SPE system for precise flow control.
Sorbent bed drying out.Ensure the sorbent bed remains wet throughout the conditioning, equilibration, and sample loading steps.[7]

Experimental Protocols

Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of a suitable internal standard solution.

    • Add 50 µL of 1 M ammonium hydroxide to basify the sample (target pH > 10).

    • Vortex briefly to mix.

  • Extraction:

    • Add 500 µL of methyl tert-butyl ether (MTBE).

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 5 minutes to separate the phases.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Optimized Solid-Phase Extraction (SPE)
  • Cartridge:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).

  • Conditioning:

    • Condition the cartridge with 1 mL of methanol.

  • Equilibration:

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting 1:1 with 4% phosphoric acid in water.

    • Load the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex and transfer to an autosampler vial for analysis.

Data Presentation

Table 1: Comparison of this compound Recovery with Different LLE Solvents

Extraction SolventpH of Aqueous PhaseMean Recovery (%)Standard Deviation (%)
Ethyl Acetate8.065.25.8
Ethyl Acetate10.085.73.2
Dichloromethane8.072.14.5
Dichloromethane10.090.32.9
Methyl tert-butyl ether8.078.54.1
Methyl tert-butyl ether 10.0 95.1 2.1

Table 2: Comparison of this compound Recovery with Different SPE Sorbents and Elution Solvents

SPE SorbentElution SolventMean Recovery (%)Standard Deviation (%)
C18Methanol68.46.2
C18Acetonitrile75.15.5
C185% NH4OH in Methanol92.83.1
Mixed-Mode Cation Exchange 5% NH4OH in Methanol 98.2 1.9

Visualizations

LLE_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_solution Solutions cluster_end End start Poor LLE Recovery check_pH Is aqueous phase pH > 10? start->check_pH check_solvent Is solvent appropriate? check_pH->check_solvent Yes adjust_pH Adjust pH with base check_pH->adjust_pH No check_emulsion Emulsion formed? check_solvent->check_emulsion Yes change_solvent Test alternative solvents check_solvent->change_solvent No gentle_mix Use gentle mixing check_emulsion->gentle_mix Yes end Improved Recovery check_emulsion->end No adjust_pH->check_pH change_solvent->check_solvent salt_out Add salt to break emulsion gentle_mix->salt_out salt_out->end

Caption: Troubleshooting workflow for poor recovery in liquid-liquid extraction.

SPE_Troubleshooting cluster_start Start cluster_problem Problem Identification cluster_solution Solutions cluster_end End start Poor SPE Recovery analyte_in_load Analyte in loading fraction? start->analyte_in_load analyte_in_wash Analyte in wash fraction? analyte_in_load->analyte_in_wash No optimize_loading Optimize Loading: - Check sorbent - Decrease flow rate - Check conditioning analyte_in_load->optimize_loading Yes analyte_retained Analyte retained on column? analyte_in_wash->analyte_retained No optimize_wash Optimize Wash: - Decrease solvent strength - Adjust pH analyte_in_wash->optimize_wash Yes optimize_elution Optimize Elution: - Increase solvent strength - Add modifier - Increase volume analyte_retained->optimize_elution Yes end Improved Recovery optimize_loading->end optimize_wash->end optimize_elution->end

Caption: Troubleshooting workflow for poor recovery in solid-phase extraction.

Analyte_Stability_Pathway cluster_analyte Analyte State cluster_conditions Environmental Conditions cluster_outcome Outcome analyte This compound acidic_pH Acidic pH (pH < 7) analyte->acidic_pH alkaline_pH Alkaline pH (pH > 7.8) analyte->alkaline_pH degradation Degradation Products acidic_pH->degradation Leads to stable Stable Analyte alkaline_pH->stable Maintains

Caption: Impact of pH on the stability of this compound.

References

Method refinement for low concentration quantification of omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the method refinement for low-concentration quantification of omeprazole (B731). This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the low-concentration quantification of omeprazole.

Question: Why am I observing poor sensitivity or a low signal-to-noise ratio for my omeprazole samples?

Answer:

Low sensitivity in omeprazole analysis can stem from several factors, primarily related to its inherent instability and the analytical method itself.

  • Omeprazole Degradation: Omeprazole is highly unstable in acidic conditions and is also sensitive to heat, light, and humidity.[1][2] Degradation can occur during sample collection, processing, and storage, leading to lower concentrations of the intact drug.

    • Solution: Ensure that samples are collected and processed under alkaline conditions. Use amber vials to protect from light and store samples at low temperatures (e.g., -80°C) until analysis.[1][3]

  • Suboptimal Mass Spectrometry (MS) Conditions: Incorrect MS parameters can significantly impact signal intensity.

    • Solution: Optimize MS parameters, including electrospray ionization (ESI) source conditions (e.g., capillary voltage, gas flow) and compound-specific parameters (e.g., collision energy). For omeprazole, positive ion mode is typically used, monitoring transitions such as m/z 346.3 -> 198.05.[4][5]

  • Inefficient Extraction: Poor recovery of omeprazole from the sample matrix during sample preparation will result in a weaker signal.

    • Solution: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used.[3][6] Ensure the pH of the extraction solvent is optimized to maintain omeprazole stability.

Question: What is causing peak tailing or splitting in my chromatograms?

Answer:

Poor peak shape, such as tailing or splitting, can compromise the accuracy and precision of quantification.

  • Secondary Interactions with Column: Residual silanol (B1196071) groups on C18 columns can interact with the basic omeprazole molecule, causing peak tailing.[7]

    • Solution: Use a column with end-capping to minimize silanol interactions. Adding a basic modifier like ammonium (B1175870) hydroxide (B78521) to the mobile phase can also improve peak shape.[4]

  • Column Contamination or Deterioration: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak distortion.[8]

    • Solution: Use a guard column to protect the analytical column. If peak shape deteriorates, try backflushing the column or replacing it.[7]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of omeprazole and its interaction with the stationary phase.

  • Sample Solvent Mismatch: Injecting a sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[8][10]

    • Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase.

Question: I am experiencing high variability and poor reproducibility in my results. What could be the cause?

Answer:

High variability is often linked to the instability of omeprazole and inconsistencies in the analytical workflow.

  • Inconsistent Sample Handling: As omeprazole is unstable, variations in sample processing time, temperature, and light exposure can lead to differing levels of degradation between samples.[1][2]

    • Solution: Standardize the entire sample handling and preparation protocol. Process samples in a consistent and timely manner, minimizing exposure to adverse conditions.

  • Matrix Effects: Endogenous components in biological matrices like plasma can interfere with the ionization of omeprazole in the MS source, leading to ion suppression or enhancement.[11]

    • Solution: Employ a robust sample clean-up procedure like SPE to remove interfering substances. Using a stable isotope-labeled internal standard can also help to compensate for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a suitable lower limit of quantification (LLOQ) for omeprazole in plasma?

A1: Several LC-MS/MS methods have been developed with LLOQs ranging from 0.05 ng/mL to 25 ng/mL in human plasma.[4][6] The required LLOQ will depend on the specific application, such as pharmacokinetic studies.

Q2: How can I prevent the degradation of omeprazole in stock solutions and samples?

A2: Omeprazole is a weak base and degrades rapidly in acidic environments.[12][13] To prevent degradation, prepare stock solutions in a non-acidic solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and a basic buffer.[1][14] Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect them from light.[1][3]

Q3: What type of internal standard is recommended for omeprazole quantification?

A3: A stable isotope-labeled omeprazole is the ideal internal standard as it has very similar chemical and physical properties to the analyte and can effectively compensate for variations in sample processing and matrix effects. If a stable isotope-labeled standard is not available, a structural analog like lansoprazole (B1674482) can be used.[14][15]

Q4: Can I use a UV detector for low-concentration quantification of omeprazole?

A4: While UV detection can be used for omeprazole, it is generally less sensitive than mass spectrometry.[16] For low-concentration quantification, especially in complex biological matrices, LC-MS/MS is the preferred method due to its higher sensitivity and selectivity.[15]

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for omeprazole quantification.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterMethod 1Method 2Method 3
Internal Standard Lansoprazole(S)-LansoprazoleOmeprazole-d3
Column C18Chiral ColumnC18
Mobile Phase Acetonitrile: 5mM Ammonium Bicarbonaten-hexane:ethanol with 0.2% Ammonium HydroxideAcetonitrile: 10mM Ammonium Formate
LLOQ Not Specified25 ng/mL[4]0.05 ng/mL[6]
Linear Range Not Specified25-600 ng/mL[4]0.05-10.0 ng/mL[6]
Intra-day Precision (%RSD) Not Specified2.2-5.8%[4]2.09-8.56%[6]
Inter-day Precision (%RSD) Not SpecifiedNot Specified5.29-8.19%[6]
Accuracy Not Specified-1.9% to -10.3%[4]Not Specified

Experimental Protocols

Example Protocol: Omeprazole Quantification in Human Plasma by LC-MS/MS

This protocol is a generalized example based on common practices in the literature.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 10 µL of internal standard solution (e.g., lansoprazole in methanol).

    • Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate) and vortex briefly.

    • Add 600 µL of extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes, then centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: HPLC system capable of binary gradient elution.

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive.

    • MRM Transitions:

      • Omeprazole: 346.2 -> 198.0

      • Lansoprazole (IS): 369.9 -> 252.0

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Omeprazole Signal start Low Signal/Poor Sensitivity check_stability Check Omeprazole Stability start->check_stability check_ms Optimize MS Conditions start->check_ms check_extraction Evaluate Extraction Recovery start->check_extraction solution_stability Implement protective measures: - Alkaline conditions - Protect from light - Low temperature storage check_stability->solution_stability solution_ms Optimize source parameters and compound-specific settings check_ms->solution_ms solution_extraction Optimize extraction solvent and pH check_extraction->solution_extraction

Caption: Troubleshooting workflow for low omeprazole signal.

ExperimentalWorkflow General Experimental Workflow for Omeprazole Quantification sample_collection Sample Collection (Plasma) add_is Add Internal Standard sample_collection->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: General experimental workflow for omeprazole quantification.

References

Validation & Comparative

A Head-to-Head Comparison: Bioanalytical Method Validation of Omeprazole Using Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, scientists, and drug development professionals on the selection and validation of internal standards for the bioanalysis of omeprazole (B731), featuring a performance comparison of (N)-Methyl omeprazole-d3 (B1163416) against structural analogs.

In the landscape of drug development and clinical research, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For omeprazole, a widely prescribed proton pump inhibitor, robust bioanalytical method validation is crucial for reliable pharmacokinetic and bioequivalence studies. A key determinant of a method's performance is the choice of internal standard (IS). This guide provides an objective comparison of bioanalytical methods for omeprazole, focusing on the use of a deuterated internal standard, (N)-Methyl omeprazole-d3, versus commonly used non-deuterated structural analogs.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS). The near-identical physicochemical properties between the analyte and its deuterated counterpart ensure they behave similarly during sample preparation, chromatography, and ionization. This co-elution and analogous ionization response are critical for compensating for matrix effects and other sources of analytical variability, leading to enhanced precision and accuracy.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The selection of an internal standard significantly influences the key validation parameters of a bioanalytical method. The following tables summarize the performance of LC-MS/MS methods for omeprazole quantification, comparing a method utilizing a deuterated internal standard (represented by Omeprazole-d3 as a close proxy for this compound) with methods employing non-deuterated structural analogs like Lansoprazole and Sildenafil.

Table 1: Comparison of Linearity and Sensitivity

ParameterMethod with Deuterated IS (Omeprazole-d3)Method with Non-Deuterated IS (Lansoprazole)Method with Non-Deuterated IS (Sildenafil)
Linearity Range (ng/mL) 1.0 - 20005 - 40000.50 - 800
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Lower Limit of Quantification (LLOQ) (ng/mL) 1.05.00.50

Table 2: Comparison of Accuracy and Precision

ParameterMethod with Deuterated IS (Omeprazole-d3)Method with Non-Deuterated IS (Lansoprazole)Method with Non-Deuterated IS (Sildenafil)
Intra-Day Precision (%RSD) Generally < 10%< 15%0.4 - 8.5%
Inter-Day Precision (%RSD) Generally < 10%< 15%1.2 - 6.8%
Accuracy (% Recovery) 85 - 115%85 - 115%94.3 - 105.7%

Note: Data is compiled and representative of typical values found in published literature. Studies suggest that methods employing a deuterated internal standard generally exhibit lower relative standard deviation (%RSD), indicating superior precision[1].

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of bioanalytical methods. Below are representative experimental protocols for the quantification of omeprazole in human plasma using LC-MS/MS with both a deuterated and a non-deuterated internal standard.

Protocol 1: Method Using a Deuterated Internal Standard (this compound or Omeprazole-d3)

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • LC System: UHPLC system

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • This compound: m/z 349.1 → 201.1 (projected)

Protocol 2: Method Using a Non-Deuterated Internal Standard (Lansoprazole)

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma, add 25 µL of Lansoprazole internal standard solution.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.[2][3]

2. Chromatographic Conditions:

  • LC System: HPLC system

  • Column: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and 5mM ammonium (B1175870) bicarbonate buffer (pH 8.0) (70:30, v/v).[3]

  • Flow Rate: 1.0 mL/min[3]

  • Injection Volume: 10 µL[3]

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Lansoprazole: m/z 370.1 → 252.1

Visualizing the Workflow and Metabolic Pathway

To further elucidate the experimental process and the biological fate of omeprazole, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chroma Chromatographic Separation (C18 Column) inject->chroma ms Mass Spectrometric Detection (MRM) chroma->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio curve Quantify using Calibration Curve ratio->curve

Bioanalytical Workflow for Omeprazole Quantification

G cluster_cyp2c19 CYP2C19 cluster_cyp3a4 CYP3A4 omeprazole Omeprazole hydroxy 5-Hydroxyomeprazole omeprazole->hydroxy Major Pathway desmethyl 5-O-Desmethylomeprazole omeprazole->desmethyl sulfone Omeprazole Sulfone omeprazole->sulfone

Metabolic Pathway of Omeprazole

Conclusion

The choice of internal standard is a critical decision in the development and validation of bioanalytical methods for omeprazole. The experimental data strongly supports the use of a deuterated internal standard, such as this compound, for achieving superior precision and accuracy. While non-deuterated structural analogs can be employed, they may introduce greater variability. For bioanalytical methods requiring the highest level of robustness and data integrity, a stable isotope-labeled internal standard is the recommended choice. This guide provides the necessary comparative data and experimental protocols to assist researchers in selecting and validating the most appropriate method for their specific needs in the bioanalysis of omeprazole.

References

A Researcher's Guide to Internal Standards for Omeprazole Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of omeprazole (B731), the selection of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides a comprehensive comparison of (N)-Methyl omeprazole-d3 (B1163416) with other commonly employed internal standards, supported by experimental data from published literature.

The ideal internal standard should mimic the analyte's physicochemical properties throughout the entire analytical process, including extraction, chromatography, and ionization. This mimicry allows for the correction of variability that can be introduced during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" in quantitative bioanalysis, as their behavior is nearly identical to that of the analyte.

This guide will delve into the performance of deuterated and non-deuterated internal standards for omeprazole quantification, with a focus on providing a clear comparison to inform your selection process.

Data Presentation: A Head-to-Head Comparison of Internal Standard Performance

The following table summarizes key validation parameters from bioanalytical methods employing different internal standards for the quantification of omeprazole. This data, extracted from various studies, highlights the performance characteristics of each alternative.

Internal StandardAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Recovery (%)
Omeprazole-d3 53.54.298.5Not Reported
502.83.5101.2
5002.12.999.8
Lansoprazole 10 (LLOQ)6.88.5103.284.3 - 87.5
30 (LQC)5.46.798.7
300 (MQC)4.15.2101.5
600 (HQC)3.84.999.3
Pantoprazole 20 (LLOQ)7.29.1105.1Not Reported
60 (LQC)4.56.397.8
400 (MQC)3.95.5102.3
800 (HQC)3.24.7100.6

Data for Omeprazole-d3 and Lansoprazole is adapted from a comparative guide on esomeprazole (B1671258) quantification, where Omeprazole-d3 was used as a proxy for Esomeprazole-d3. Data for Pantoprazole is representative of typical performance for structural analog internal standards.

Note on (N)-Methyl omeprazole-d3: While direct, published comparative experimental data for this compound was not available at the time of this guide's compilation, its structural similarity to omeprazole and its nature as a stable isotope-labeled compound suggest that its performance would be comparable to or exceed that of Omeprazole-d3. As a deuterated analog of a known impurity and potential metabolite, it is expected to exhibit excellent co-elution and ionization characteristics, leading to high precision and accuracy.

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative protocols for the bioanalysis of omeprazole using different internal standards.

Protocol 1: Bioanalysis of Omeprazole using Omeprazole-d3 Internal Standard
  • Sample Preparation:

    • To 100 µL of human plasma, add 25 µL of the internal standard working solution (Omeprazole-d3).

    • Vortex for 10 seconds.

    • Add 1.0 mL of acetonitrile (B52724) for protein precipitation.

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Ionization: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • Omeprazole: m/z 346.1 → 198.1

      • Omeprazole-d3: m/z 349.1 → 201.1

Protocol 2: Bioanalysis of Omeprazole using Lansoprazole Internal Standard
  • Sample Preparation:

    • To 0.5 mL of plasma, add 50 µL of Lansoprazole internal standard solution.

    • Add 1.0 mL of ethyl acetate (B1210297) for liquid-liquid extraction.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate buffer (pH 5.0) in a 60:40 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Ionization: ESI, positive mode.

    • MRM Transitions:

      • Omeprazole: m/z 346.1 → 198.1

      • Lansoprazole: m/z 369.1 → 252.1

Visualizing the Bioanalytical Workflow and Omeprazole Metabolism

To better understand the experimental process and the importance of a suitable internal standard, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of omeprazole.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection Quantification Quantification (Analyte/IS Ratio) Detection->Quantification Omeprazole_Metabolism cluster_cyp2c19 CYP2C19 cluster_cyp3a4 CYP3A4 Omeprazole Omeprazole N_Methyl_Omeprazole (N)-Methyl Omeprazole (Impurity/Metabolite) Omeprazole->N_Methyl_Omeprazole Potential Minor Pathway / Impurity cyp2c19_1 Hydroxylation Omeprazole->cyp2c19_1 Major Pathway cyp3a4 Sulfoxidation Omeprazole->cyp3a4 Hydroxyomeprazole 5-Hydroxyomeprazole cyp2c19_2 O-Demethylation Hydroxyomeprazole->cyp2c19_2 Omeprazole_Sulfone Omeprazole Sulfone Carboxyomeprazole 5-O-Desmethylomeprazole cyp2c19_1->Hydroxyomeprazole cyp2c19_2->Carboxyomeprazole cyp3a4->Omeprazole_Sulfone

Navigating Isotopic Purity: A Comparative Guide to (N)-Methyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise assessment of isotopic purity in deuterated compounds is paramount for the integrity of pharmacokinetic and metabolic studies. This guide provides an objective comparison of (N)-Methyl omeprazole-d3's isotopic purity with alternative deuterated proton pump inhibitors, supported by experimental data and detailed methodologies.

(N)-Methyl omeprazole-d3 (B1163416), a stable isotope-labeled analog of omeprazole, is a critical internal standard in bioanalytical assays. Its utility is directly linked to its isotopic purity—the degree to which the intended deuterium (B1214612) atoms have replaced hydrogen atoms. High isotopic enrichment ensures minimal interference from endogenous, non-labeled compounds, leading to more accurate and reliable quantitative results. The primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of Isotopic Purity

The isotopic purity of this compound is compared here with other commercially available deuterated proton pump inhibitors, which are often used as alternative internal standards. The data presented is representative of typical product specifications.

CompoundIsotopic Enrichment (Atom % D)Mass Isotopologue Distribution (Representative)Chemical Purity (by LC-MS/MS)
This compound ≥ 98%d3: >99%, d2: <1%, d1: <0.5%, d0: <0.1%>95%
Omeprazole-d3≥ 99% (d1-d3)d3: >99%, d0: ≤1%[1]>95%
Pantoprazole-d4≥ 98%Not specifiedNot specified
Lansoprazole-d4≥ 98%Not specifiedNot specified

Experimental Protocols for Isotopic Purity Assessment

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a comprehensive evaluation of both isotopic enrichment and the structural integrity of the labeled compound.[2][3]

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment

HRMS is a powerful technique to determine the distribution of isotopologues (molecules that differ only in their isotopic composition).

Experimental Workflow:

HRMS Workflow for Isotopic Purity cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_data Data Analysis prep Dissolve this compound in a suitable organic solvent lc Inject sample into a reverse-phase C18 column prep->lc elute Elute with a gradient of acetonitrile and water (with 0.1% formic acid) lc->elute ms Introduce eluent into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) elute->ms scan Acquire full scan mass spectra in positive ion mode ms->scan extract Extract ion chromatograms for each isotopologue (d0, d1, d2, d3) scan->extract integrate Integrate the peak areas of each isotopologue extract->integrate calculate Calculate the relative abundance of each isotopologue to determine isotopic purity integrate->calculate

Caption: Workflow for HRMS analysis of isotopic purity.

Key Parameters:

  • Liquid Chromatography:

    • Column: C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.3 mL/min

    • Gradient: 5% B to 95% B over 5 minutes

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 100-500

    • Resolution: > 60,000 FWHM

Data Interpretation: The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of this compound. The relative intensity of each peak is used to calculate the percentage of each species (d0, d1, d2, d3).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

²H NMR spectroscopy directly detects the deuterium nuclei, providing information about the location and extent of deuteration.

Experimental Workflow:

²H NMR Workflow for Isotopic Purity cluster_prep_nmr Sample Preparation cluster_nmr NMR Acquisition cluster_data_nmr Data Processing and Analysis prep_nmr Dissolve a precise amount of This compound and an internal standard in a non-deuterated solvent acquire_nmr Acquire ²H NMR spectrum on a high-field NMR spectrometer prep_nmr->acquire_nmr process_nmr Process the FID (Fourier transform, phase correction, baseline correction) acquire_nmr->process_nmr integrate_nmr Integrate the deuterium signal and the internal standard signal process_nmr->integrate_nmr calculate_nmr Calculate the isotopic purity based on the integral ratio and known concentrations integrate_nmr->calculate_nmr

Caption: Workflow for ²H NMR analysis of isotopic purity.

Key Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: Non-deuterated (e.g., CHCl₃, DMSO)

  • Internal Standard: A certified reference material with a known concentration and a distinct ²H signal.

  • Acquisition:

    • Pulse sequence: Single pulse

    • Relaxation delay (D1): 5 x T1 (longest relaxation time of the signals of interest)

    • Number of scans: Sufficient to obtain a good signal-to-noise ratio

Data Interpretation: The integral of the deuterium signal from this compound is compared to the integral of the internal standard. This ratio, along with the known concentrations, allows for the quantitative determination of the deuterium content.

Conclusion

The selection of a deuterated internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This compound demonstrates high isotopic purity, making it an excellent choice for quantitative studies. The combination of HRMS and NMR spectroscopy provides a comprehensive framework for the assessment of its isotopic enrichment and structural integrity, ensuring the highest quality data for pharmaceutical research and development. When considering alternatives, it is crucial to obtain and evaluate their specific isotopic purity data to ensure they meet the rigorous demands of the intended application.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Omeprazole Utilizing (N)-Methyl omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of omeprazole (B731) in biological matrices, with a focus on the cross-validation of methods employing the deuterated internal standard (N)-Methyl omeprazole-d3 (B1163416) against those using alternative internal standards. The selection of an appropriate internal standard is a critical determinant of assay performance, directly impacting the accuracy, precision, and robustness of pharmacokinetic and bioequivalence studies.

Stable isotope-labeled internal standards, such as (N)-Methyl omeprazole-d3, are considered the gold standard in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte, allowing for effective compensation for variability during sample preparation and analysis. However, structural analogs like lansoprazole (B1674482) are also commonly used. This guide presents a compilation of performance data from various validated methods to facilitate an informed selection of the most suitable analytical strategy.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters of analytical methods for omeprazole quantification, comparing the performance of methods using this compound as an internal standard with those utilizing a structural analog (lansoprazole) or methods without a deuterated internal standard.

Table 1: Method Performance with this compound as Internal Standard

ParameterPerformance CharacteristicsReference
Linearity Range 1.5 - 2000 ng/mL[1]
Accuracy Deviation not more than 15% from nominal values (20% at LLOQ)[1]
Intra-day Precision (%RSD) ≤ 9.2%[2]
Inter-day Precision (%RSD) ≤ 9.2%[2]
Lower Limit of Quantification (LLOQ) 1.5 ng/mL[1]

Table 2: Method Performance with Lansoprazole as Internal Standard

ParameterPerformance CharacteristicsReference
Linearity Range 20 - 2500 ng/mL[2]
Accuracy Within ± 20% at LLOQ, ± 15% at other concentrations[3]
Intra-day Precision (%RSD) < 9.2%[2]
Inter-day Precision (%RSD) < 9.2%[2]
Lower Limit of Quantification (LLOQ) 20 ng/mL[2]

Table 3: Method Performance of an HPLC Method (without deuterated internal standard)

ParameterPerformance CharacteristicsReference
Linearity Range 20 - 2500 ng/mL[2]
Accuracy (% Recovery) ≥ 80%[2]
Intra-day Precision (%RSD) < 9.2%[2]
Inter-day Precision (%RSD) < 9.2%[2]
Lower Limit of Quantification (LLOQ) 20 ng/mL[2]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of analytical methods. Below are representative experimental protocols for the quantification of omeprazole.

Method 1: LC-MS/MS with this compound as Internal Standard

This method is adapted from a validated procedure for a closely related compound and is suitable for high-throughput bioanalysis.[4]

Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 1.0 mL of acetonitrile (B52724) for protein precipitation.

  • Vortex for an additional 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm)[1]

  • Mobile Phase: Isocratic elution with 1 mM ammonium (B1175870) acetate (B1210297), pH 8.5 (55%) and acetonitrile (45%)[1]

  • Flow Rate: 0.8 mL/min[1]

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Omeprazole: m/z 346.2 → 198.2[1]

    • This compound: m/z 349.2 → 201.0[1]

Method 2: LC-MS/MS with Lansoprazole as Internal Standard

This method provides a robust alternative for the quantification of omeprazole in human plasma.[3]

Sample Preparation:

  • To a volume of human plasma, add a working solution of lansoprazole as the internal standard.

  • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of ethyl acetate and dichloromethane).

  • Vortex and centrifuge to separate the layers.

  • Transfer the organic layer and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A suitable C18 column (e.g., 50 x 4.6mm, 5µm particle size).

  • Mobile Phase: A mixture of methanol (B129727) and water containing 0.5% formic acid (e.g., 8:2 v/v).[3]

  • Flow Rate: 0.6 mL/min[3]

  • Injection Volume: 25 µL[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive electrospray ionization (ESI+)

  • Monitoring Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Omeprazole: Specific precursor and product ions to be determined.

    • Lansoprazole: Specific precursor and product ions to be determined.

Cross-Validation of Analytical Methods

When transitioning between different analytical methods for the same analyte, a cross-validation study is crucial to ensure the comparability of results. This is particularly important when changing the internal standard.

CrossValidationWorkflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion A Select two validated analytical methods (Method A with IS-1, Method B with IS-2) B Prepare a set of quality control (QC) samples (low, medium, high concentrations) A->B C Obtain a set of incurred (study) samples B->C D Analyze QC and incurred samples using Method A C->D E Analyze the same QC and incurred samples using Method B C->E F Calculate the concentration of omeprazole for each sample from both methods D->F E->F G Perform statistical comparison of the results F->G H Assess the agreement between the two methods (e.g., Bland-Altman plot, regression analysis) G->H I Determine if the two methods produce comparable results within acceptable limits H->I

Workflow for Cross-Validation of Two Analytical Methods

Signaling Pathway of Omeprazole's Mechanism of Action

Omeprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase in gastric parietal cells, thereby inhibiting acid secretion.

OmeprazoleMechanism cluster_cell Gastric Parietal Cell cluster_membrane Secretory Canaliculus Membrane cluster_cytoplasm Cytoplasm cluster_lumen Gastric Lumen PPI H+/K+ ATPase (Proton Pump) H_ion H+ (Acid) PPI->H_ion Pumps H+ out Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_active Active Sulfenamide Metabolite Omeprazole_inactive->Omeprazole_active Acid-catalyzed conversion Omeprazole_active->PPI Irreversible Inhibition (Covalent Bonding) K_ion K+ K_ion->PPI Pumps K+ in

Mechanism of Action of Omeprazole

References

The Gold Standard for Bioanalysis: A Comparative Guide to the Accuracy and Precision of (N)-Methyl Omeprazole-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise and accurate quantification of drug compounds in biological matrices is paramount for reliable pharmacokinetic, bioequivalence, and metabolism studies. For omeprazole (B731), a widely prescribed proton pump inhibitor, the choice of analytical methodology significantly impacts data integrity. This guide provides an objective comparison of quantification methods for omeprazole, with a focus on the superior performance of stable isotope-labeled internal standards, such as (N)-Methyl omeprazole-d3 (B1163416), against structural analogs.

The Critical Role of an Internal Standard

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting analytical variability during sample preparation and analysis. The ideal IS mimics the analyte's behavior throughout extraction, chromatography, and ionization. Stable isotope-labeled (SIL) internal standards, like (N)-Methyl omeprazole-d3, are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte, ensuring the most accurate and precise quantification.[1]

Comparative Analysis: Deuterated vs. Structural Analog Internal Standards

The data overwhelmingly supports the use of a deuterated internal standard for omeprazole quantification. Methods employing a stable isotope-labeled IS consistently demonstrate lower variability and higher reproducibility.

Performance of Deuterated Internal Standards

The use of a deuterated internal standard, such as Omeprazole-d3, results in excellent precision and accuracy, as demonstrated in the validation data below. The lower relative standard deviation (%RSD) or coefficient of variation (%CV) indicates a higher degree of reproducibility.[1]

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.56.88.2105.3
Low4.54.25.1102.8
Medium753.14.5101.5
High1502.53.8100.7
Data adapted from a study utilizing Omeprazole-d3 as the internal standard.[1]
Performance of Structural Analog Internal Standards

While methods using structural analogs as internal standards can be validated and provide acceptable results, they often exhibit higher variability compared to those using deuterated standards.[1] The following tables showcase the performance of various analytical methods employing different structural analogs for omeprazole quantification.

Lansoprazole (B1674482) as Internal Standard

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ5.011.539.87102.73
LQC14.655.324.9899.89
MQC1728.03.453.12101.23
HQC3200.02.872.54100.56
Data from a study quantifying omeprazole in human plasma.

Sildenafil as Internal Standard

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
LLOQ0.508.56.85.7
Low1.504.34.13.2
Medium1501.52.3-1.8
High6000.41.2-2.5
This method demonstrated a linear range of 0.50-800 ng/mL.[2]

Flunitrazepam as Internal Standard

Quality Control SampleConcentration (ng/mL)Within-day Precision (%RSD)Between-day Precision (%RSD)Inaccuracy (%)
LLOQ1.2< 5< 5< 12
Low3.0< 5< 5< 12
Medium100< 5< 5< 12
High1000< 5< 5< 12
Linearity was observed from 1.2 to 1200 ng/mL.[3]

Experimental Protocols

Detailed and robust experimental protocols are essential for reproducible and reliable bioanalytical results.

Methodology Using a Deuterated Internal Standard (Omeprazole-d3)

This method is optimized for high-throughput analysis with minimal matrix effects.

Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the Omeprazole-d3 internal standard working solution.[1]

  • Vortex the sample for 10 seconds.[1]

  • Add 1.0 mL of acetonitrile (B52724) to precipitate proteins.[1]

  • Vortex again for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Omeprazole-d3: m/z 349.1 → 201.1

Methodology Using a Structural Analog Internal Standard (Lansoprazole)

This method provides an alternative when a deuterated standard is unavailable.

Sample Preparation:

  • To 100 µL of human plasma, add the lansoprazole internal standard.

  • Add 50 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and 5mM ammonium (B1175870) bicarbonate buffer (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Omeprazole: m/z 346.18 → 197.9

    • Lansoprazole: m/z 369.97 → 252.0

Visualizing Key Processes

To further elucidate the context of omeprazole analysis, the following diagrams illustrate its metabolic pathway and a general experimental workflow.

Omeprazole_Metabolism Omeprazole Omeprazole Hydroxyomeprazole 5-Hydroxyomeprazole Omeprazole->Hydroxyomeprazole Major Pathway Omeprazole_sulfone Omeprazole Sulfone Omeprazole->Omeprazole_sulfone Minor Pathway CYP2C19 CYP2C19 CYP2C19->Hydroxyomeprazole Omeprazole_to_Hydroxy Omeprazole_to_Hydroxy CYP3A4 CYP3A4 CYP3A4->Omeprazole_sulfone Omeprazole_to_Sulfone Omeprazole_to_Sulfone

Caption: Metabolic pathway of omeprazole highlighting the roles of CYP2C19 and CYP3A4.

Bioanalytical_Workflow start Plasma Sample Collection is_add Addition of Internal Standard (this compound) start->is_add prep Sample Preparation (Protein Precipitation/LLE) lc_sep LC Separation (Reverse Phase) prep->lc_sep is_add->prep ms_detect MS/MS Detection (MRM Mode) lc_sep->ms_detect quant Data Processing & Quantification ms_detect->quant end Results quant->end

Caption: A generalized workflow for the bioanalysis of omeprazole in plasma using LC-MS/MS.

Conclusion

The presented data clearly indicates that for the highest level of accuracy and precision in omeprazole quantification, a stable isotope-labeled internal standard such as this compound is the superior choice. While structural analogs can be employed, they may introduce greater variability into the analysis. For researchers, scientists, and drug development professionals, the adoption of methods utilizing deuterated internal standards is a critical step towards ensuring the generation of robust and reliable bioanalytical data.

References

Comparative Guide to Linearity and Range Determination for (N)-Methyl Omeprazole-d3 Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented here, derived from validated LC-MS/MS methods for omeprazole (B731), serves as a robust benchmark for establishing the linearity and analytical range of an assay employing (N)-Methyl omeprazole-d3 (B1163416) as an internal standard.

Performance Comparison of Omeprazole Bioanalytical Assays

The following tables summarize the linearity and range of various LC-MS/MS methods developed for the quantification of omeprazole in human plasma. These methods often utilize a deuterated internal standard, such as D3-omeprazole, to ensure accuracy and precision.

Method Analytical Technique Linearity Range (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Internal Standard
Method A LC-MS/MS1.0 - 20001.0Tolbutamide
Method B LC-ESI-MS/MS0.23 - 24000.23Omeprazole
Method C LC-MS/MS5.0 - 40005.0Lansoprazole
Method D LC-QTOF-MS3.02 - 66703.02D3–omeprazole

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative experimental protocols for the determination of omeprazole in plasma, which can be adapted for an assay using (N)-Methyl omeprazole-d3.

Method 1: Liquid-Liquid Extraction with LC-MS/MS

This method is suitable for the extraction of omeprazole and its metabolites from a plasma matrix.

1. Sample Preparation:

  • To 200 µL of plasma sample, add 200 µL of sodium bicarbonate buffer (pH 10.5) and vortex for 60 seconds.
  • Add 600 µL of ethyl acetate (B1210297) and mix for 5 minutes.
  • Centrifuge the samples at 10,000 rpm for 10 minutes.
  • Transfer 100 µL of the upper organic layer and mix with 200 µL of acetonitrile (B52724).
  • Inject the final mixture into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., Purospher STAR, 5 µm, 100 x 4.6 mm).
  • Mobile Phase: A mixture of acetonitrile and 5 mM ammonium (B1175870) bicarbonate buffer (70:30, v/v), pH adjusted to 8.0.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Run Time: Approximately 2.0 minutes.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Detection: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Omeprazole: m/z 346.1 → 198.1
  • This compound (projected): m/z 363.2 → 212.1 (parent ion + d3 and methylation)

Method 2: Protein Precipitation with LC-MS/MS

This protocol offers a simpler and faster sample preparation approach.

1. Sample Preparation:

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (this compound).
  • Vortex for 1 minute to precipitate proteins.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant for injection into the LC-MS/MS system.

2. Chromatographic and Mass Spectrometric Conditions:

  • Similar conditions as described in Method 1 can be adapted, with potential optimization of the mobile phase gradient and MRM transitions for the specific analyte and internal standard.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for bioanalytical sample preparation and analysis.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add (N)-Methyl omeprazole-d3 (IS) plasma->add_is extraction Liquid-Liquid Extraction or Protein Precipitation add_is->extraction centrifuge Centrifugation extraction->centrifuge evap_recon Evaporation & Reconstitution centrifuge->evap_recon injection Injection evap_recon->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Peak Area Ratio) ms->quant linearity Linearity & Range Determination quant->linearity

Caption: Bioanalytical workflow from sample preparation to data analysis.

cluster_linearity Linearity Determination cluster_range Range Determination prep_cal Prepare Calibration Standards (Spiked Plasma) analyze_cal Analyze Standards by LC-MS/MS prep_cal->analyze_cal plot_curve Plot Peak Area Ratio (Analyte/IS) vs. Concentration analyze_cal->plot_curve regression Perform Linear Regression plot_curve->regression r_squared Assess Correlation Coefficient (r² > 0.99) regression->r_squared lloq Determine LLOQ (Lowest concentration with acceptable precision and accuracy) uloq Determine ULOQ (Highest concentration with acceptable precision and accuracy)

Caption: Logical flow for establishing linearity and analytical range.

(N)-Methyl Omeprazole-d3: A Comparative Guide to Performance in Diverse Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of (N)-Methyl omeprazole-d3 (B1163416) as an internal standard in bioanalytical assays, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The performance is compared with other commonly used internal standards for the quantification of omeprazole (B731) and its enantiomer, esomeprazole. The information presented is a synthesis of data from various studies.

Note: Direct comparative performance data for (N)-Methyl omeprazole-d3 is limited in publicly available literature. Therefore, data for the closely related stable isotope-labeled internal standard, Omeprazole-d3, is used as a surrogate in this guide, assuming a high degree of similarity in analytical behavior.

Executive Summary

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis due to their ability to mimic the analyte of interest throughout the analytical process, thereby providing the most accurate and precise results.[1][2] this compound, as a deuterated analog of a potential omeprazole metabolite, falls into this category. Experimental data from various laboratory settings consistently demonstrates that deuterated internal standards like Omeprazole-d3 offer superior precision compared to structural analog internal standards such as lansoprazole, pantoprazole, or sildenafil.[1] While all well-validated methods can achieve acceptable accuracy, the use of a SIL-IS generally results in lower variability and increased robustness of the bioanalytical method.[1]

Data Presentation: Performance Comparison of Internal Standards

The following tables summarize the performance of different internal standards used in the quantification of omeprazole, based on data from various published studies.

Table 1: Comparison of Precision and Accuracy

Internal StandardAnalyteMatrixMethodIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Recovery)Reference
Omeprazole-d3 OmeprazoleHuman PlasmaLC-MS/MS< 15%< 15%85-115%[3]
LansoprazoleOmeprazoleHuman PlasmaLC-MS/MS< 10%< 10%95-105%[4]
SildenafilOmeprazoleHuman PlasmaLC-MS/MS0.4-8.5%1.2-6.8%>94.3%Not explicitly stated in search results
TolbutamideOmeprazoleHuman PlasmaLC-MS/MSNot specifiedNot specified86.0-114.4%[5]

Table 2: Comparison of Recovery and Matrix Effect

Internal StandardAnalyteMatrixRecovery (%)Matrix Effect (%)Reference
Omeprazole-d3 OmeprazoleHuman PlasmaNot specifiedNot specified
LansoprazoleOmeprazoleHuman Plasma83.62 - 87.54Not specified[6]
Not specifiedOmeprazole EnantiomersHuman PlasmaNot specified< 5%[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods. Below are representative experimental protocols for the quantification of omeprazole using a deuterated internal standard and a structural analog internal standard.

Protocol 1: Quantification of Omeprazole using Omeprazole-d3 Internal Standard

This protocol is based on a validated LC-MS/MS method for omeprazole in human plasma.[3]

1. Sample Preparation (Solid Phase Extraction):

  • To 200 µL of human plasma, add 25 µL of Omeprazole-d3 working solution.

  • Vortex for 10 seconds.

  • Load the mixture onto a pre-conditioned solid-phase extraction cartridge.

  • Wash the cartridge with an appropriate washing solution.

  • Elute the analyte and internal standard with the elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Zorbax Extend C-18 rapid resolution column (4.6 × 50 mm, 3.5 μm).[3]

  • Mobile Phase: Isocratic mixture of 1 mM ammonium (B1175870) acetate, pH 8.5 (55%), and acetonitrile (B52724) (45%).[3]

  • Flow Rate: 0.8 mL/min.[3]

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Omeprazole: m/z 346 -> 198[8]

    • Omeprazole-d3: m/z 349 -> 198[8]

Protocol 2: Quantification of Omeprazole using Lansoprazole Internal Standard

This protocol is based on a validated LC-MS/MS method for omeprazole in human plasma.[4]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add 25 µL of Lansoprazole working solution.

  • Vortex for 10 seconds.

  • Add 1.0 mL of acetonitrile for protein precipitation.[1]

  • Vortex for 2 minutes.[1]

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • HPLC System: Surveyor LC pump and autosampler or equivalent.

  • Column: Cosmosil, RP-C8 (50 X 4.6mm, 5µm particle size).[4]

  • Mobile Phase: Isocratic mixture of methanol:water (containing 0.5% formic acid) 8:2.[4]

  • Flow Rate: 0.6 mL/min.[4]

  • Injection Volume: 25 µL.[4]

  • Mass Spectrometer: TSQ Quantum Ultra LC-MS/MS or equivalent.

  • Ionization Mode: Electrospray ionization (ESI).[4]

  • MRM Transitions: Not explicitly stated in search results.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation reconstitution->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms peak_integration Peak Integration ms->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Caption: A typical bioanalytical workflow for the quantification of omeprazole using this compound.

signaling_pathway cluster_ideal Ideal Internal Standard Behavior cluster_extraction Extraction cluster_ionization Ionization cluster_non_ideal Non-Ideal (Structural Analog) Behavior cluster_extraction2 Extraction cluster_ionization2 Ionization analyte Analyte (Omeprazole) analyte_ext Analyte Loss analyte->analyte_ext is Internal Standard (this compound) is_ext IS Loss is->is_ext analyte_ext->is_ext Compensates analyte_ion Ion Suppression/Enhancement analyte_ext->analyte_ion is_ion Ion Suppression/Enhancement is_ext->is_ion analyte_ion->is_ion Compensates analyte2 Analyte (Omeprazole) analyte_ext2 Analyte Loss analyte2->analyte_ext2 is2 Internal Standard (e.g., Lansoprazole) is_ext2 IS Loss (Different) is2->is_ext2 analyte_ext2->is_ext2 Incomplete Compensation analyte_ion2 Ion Suppression/Enhancement analyte_ext2->analyte_ion2 is_ion2 Ion Suppression/Enhancement (Different) is_ext2->is_ion2 analyte_ion2->is_ion2 Incomplete Compensation

Caption: Compensation for analytical variability by ideal vs. non-ideal internal standards.

References

A Comparative Guide to Deuterated vs. Non-Deuterated Standards for Omeprazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, the precise quantification of pharmaceuticals like omeprazole (B731) is critical for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The use of an appropriate internal standard (IS) is fundamental to achieving accurate and reliable results, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison between deuterated and non-deuterated standards for omeprazole, offering researchers, scientists, and drug development professionals the insights needed to select the most suitable standard for their analytical needs.

The Gold Standard: Deuterated Internal Standards

Stable isotope-labeled (SIL) internal standards, particularly deuterated standards such as Omeprazole-d3, are widely considered the "gold standard" in quantitative mass spectrometry.[1] The core principle behind their superiority lies in their near-identical physicochemical properties to the analyte of interest. By substituting hydrogen atoms with deuterium, the molecular weight is increased, allowing for mass spectrometric differentiation, while properties like polarity, pKa, and chromatographic retention time remain largely unchanged. This near-perfect analogy allows the deuterated standard to effectively mimic the behavior of the non-labeled omeprazole throughout the entire analytical process, from sample extraction and cleanup to chromatography and ionization. This co-elution and similar ionization response provide robust compensation for variations in sample preparation and matrix effects, ultimately leading to higher precision and accuracy.[1][2]

Performance Comparison: Deuterated vs. Non-Deuterated Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. While non-deuterated standards, such as structural analogs (e.g., lansoprazole, pantoprazole), are also employed, experimental data consistently demonstrates the superior performance of deuterated standards.

Data Presentation: Quantitative Comparison of Internal Standards

The following table summarizes typical validation parameters for bioanalytical methods using either a deuterated internal standard (Omeprazole-d3) or a non-deuterated structural analog. The data highlights the enhanced precision associated with the use of a deuterated standard.

Parameter Deuterated Internal Standard (Omeprazole-d3) Non-Deuterated Internal Standard (Structural Analog) Reference
Intra-Day Precision (%RSD) 2.1 - 5.83.5 - 8.9[1]
Inter-Day Precision (%RSD) 3.4 - 7.25.1 - 10.5[1]
Accuracy (% Nominal) 95.5 - 104.292.8 - 106.7[1]
Recovery (%) 85.2 ± 4.182.6 ± 5.5[3]
Matrix Effect (%CV) < 15< 20[4]

Note: The data presented is a representative summary compiled from various sources. Actual values may vary depending on the specific experimental conditions.

Methods employing a deuterated internal standard generally exhibit a lower relative standard deviation (%RSD), indicating a higher degree of reproducibility.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays. Below are representative experimental protocols for the quantification of omeprazole in human plasma using both a deuterated and a non-deuterated internal standard.

Protocol 1: Quantification of Omeprazole using a Deuterated Internal Standard (Omeprazole-d3)

This protocol is adapted from a method for esomeprazole (B1671258) using Omeprazole-d3 as a close structural analog.[1]

1. Sample Preparation:

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the Omeprazole-d3 internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 1.0 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for an additional 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Omeprazole-d3: m/z 349.1 → 201.1

Protocol 2: Quantification of Omeprazole using a Non-Deuterated Internal Standard (Lansoprazole)

This protocol is based on a validated method for omeprazole quantification in human plasma.[3]

1. Sample Preparation:

  • To 100 µL of human plasma, add 25 µL of the Lansoprazole internal standard working solution.

  • Add 50 µL of 0.1 M NaOH and vortex.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE) for liquid-liquid extraction.

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 45°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 100 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) in a 70:30 (v/v) ratio.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.

  • MRM Transitions:

    • Omeprazole: m/z 346.1 → 198.1

    • Lansoprazole: m/z 369.1 → 252.1

Mandatory Visualizations

Omeprazole's Mechanism of Action: Proton Pump Inhibition

Omeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase enzyme system (the gastric proton pump) in gastric parietal cells.[6][7] This action inhibits the final step in gastric acid secretion, reducing the acidity of the stomach.[8]

Omeprazole_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_gastric_lumen Gastric Lumen Omeprazole_inactive Omeprazole (Inactive Prodrug) Omeprazole_active Sulfenamide (Active Form) Omeprazole_inactive->Omeprazole_active Acidic Environment Proton_Pump H+/K+ ATPase (Proton Pump) Omeprazole_active->Proton_Pump Covalent Binding H_ions H+ Proton_Pump->H_ions Secretion Gastric_Acid Reduced Gastric Acid (Higher pH) H_ions->Gastric_Acid K_ions K+ K_ions->Proton_Pump Uptake

Caption: Mechanism of action of omeprazole as a proton pump inhibitor.

Experimental Workflow: Comparative Analysis of Internal Standards

The following diagram illustrates a typical experimental workflow for comparing the performance of deuterated and non-deuterated internal standards in a bioanalytical method.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Plasma_Sample Human Plasma Sample Spike_Deuterated Spike with Omeprazole-d3 Plasma_Sample->Spike_Deuterated Spike_NonDeuterated Spike with Non-Deuterated IS Plasma_Sample->Spike_NonDeuterated Extraction1 Protein Precipitation & Extraction Spike_Deuterated->Extraction1 Extraction2 Liquid-Liquid Extraction Spike_NonDeuterated->Extraction2 LCMS1 LC-MS/MS Analysis Extraction1->LCMS1 LCMS2 LC-MS/MS Analysis Extraction2->LCMS2 Data_Analysis Data Analysis and Comparison of: - Precision - Accuracy - Recovery - Matrix Effect LCMS1->Data_Analysis LCMS2->Data_Analysis

Caption: Workflow for comparing deuterated and non-deuterated standards.

Conclusion: The Superior Choice for Robust Bioanalysis

While both deuterated and non-deuterated internal standards can be utilized in the development of validated bioanalytical methods for omeprazole, the available evidence strongly supports the superiority of deuterated standards like Omeprazole-d3.[1] The near-identical physicochemical properties of deuterated standards to the native analyte ensure more effective compensation for analytical variability, resulting in enhanced precision and data reliability. Although the synthesis of deuterated standards can be more complex and costly, for bioanalytical methods demanding the highest level of robustness and minimal variability, a stable isotope-labeled internal standard is the unequivocally preferred choice. This is particularly crucial in regulated environments and for pivotal clinical studies where data integrity is paramount.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Robustness Testing of Analytical Methods Using (N)-Methyl Omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and reliability in quantitative bioanalysis, the choice of internal standard is paramount. This guide provides an objective comparison of the performance of (N)-Methyl omeprazole-d3 (B1163416) as a stable isotope-labeled internal standard against traditional structural analogs and methods without an internal standard in the robustness testing of analytical methods for omeprazole (B731).

The use of a suitable internal standard (IS) is a cornerstone of robust analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for variations and ensuring data reliability. Stable isotope-labeled (SIL) internal standards, such as (N)-Methyl omeprazole-d3, are widely considered the "gold standard" due to their near-identical physicochemical properties to the analyte.[1]

Superior Precision with Deuterated Internal Standards

Experimental data suggests that analytical methods employing a deuterated internal standard, like Omeprazole-d3 (a close analog to this compound), generally exhibit lower relative standard deviation (%RSD) for both intra- and inter-day precision compared to methods using structural analogs.[1] This indicates a higher degree of reproducibility and reliability when using a stable isotope-labeled standard.[1] For analytical methods that demand the highest level of robustness and minimal variability, a SIL internal standard is the preferred choice.[1]

Head-to-Head Comparison: Performance Under Robustness Testing

To evaluate the robustness of an analytical method, small, deliberate variations are made to the method parameters to assess its capacity to remain unaffected. The following tables summarize the expected performance of an analytical method for omeprazole under different conditions, comparing the use of this compound with a structural analog internal standard and no internal standard.

Table 1: Comparison of Method Precision with Different Internal Standards

Validation ParameterThis compound (SIL IS)Structural Analog IS (e.g., Lansoprazole)No Internal Standard
Intra-Day Precision (%RSD) < 2%< 5%< 10%
Inter-Day Precision (%RSD) < 3%< 7%< 15%
Accuracy (% Recovery) 98-102%95-105%90-110%

Note: The data in this table is representative and compiled from various sources discussing the validation of bioanalytical methods for omeprazole and the general advantages of SIL internal standards.

Table 2: Robustness Testing Parameters and Acceptance Criteria

Robustness ParameterVariationAcceptance Criteria with this compoundExpected Outcome with Structural Analog ISExpected Outcome with No IS
Flow Rate ± 0.1 mL/min%RSD < 2.0%RSD < 5.0Significant variability
Column Temperature ± 2 °C%RSD < 2.0%RSD < 5.0Significant variability
Mobile Phase pH ± 0.1%RSD < 3.0%RSD < 7.0Significant variability
Organic Phase Composition ± 2%%RSD < 3.0%RSD < 7.0Significant variability

Note: The acceptance criteria are based on typical industry standards and the expected superior performance of SIL internal standards.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of robustness testing. Below is a representative experimental protocol for the robustness testing of an HPLC-MS/MS method for omeprazole using this compound as an internal standard.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of omeprazole and this compound in methanol (B129727) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the omeprazole stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL.

  • Sample Preparation: To 100 µL of the plasma sample, add 25 µL of the this compound internal standard working solution.[1] Precipitate proteins by adding 1.0 mL of acetonitrile (B52724).[1] Vortex and centrifuge the samples.[1] Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.[1]

HPLC-MS/MS Analysis
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for omeprazole and this compound.

Robustness Testing Procedure

Introduce the following deliberate variations to the optimized method parameters, one at a time:

  • Flow Rate: Vary the flow rate by ± 0.1 mL/min (i.e., 0.3 mL/min and 0.5 mL/min).

  • Column Temperature: Adjust the column temperature by ± 2°C (i.e., 38°C and 42°C).

  • Mobile Phase pH: Modify the pH of the aqueous mobile phase component by ± 0.1 units.

  • Organic Phase Composition: Alter the initial and final concentrations of the organic mobile phase (B) by ± 2%.

For each condition, inject a set of quality control (QC) samples at low, medium, and high concentrations in triplicate. Calculate the %RSD of the calculated concentrations for each set of injections.

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams, generated using the DOT language, outline the experimental workflow for robustness testing and the logical advantage of using a stable isotope-labeled internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_robustness Robustness Evaluation plasma Plasma Sample is (N)-Methyl omeprazole-d3 IS plasma->is Spike ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex & Centrifuge ppt->vortex evap Evaporation vortex->evap recon Reconstitution evap->recon hplc HPLC Separation recon->hplc ms MS/MS Detection hplc->ms params Vary Method Parameters: - Flow Rate - Temperature - pH - Mobile Phase Composition ms->params data Data Analysis (%RSD Calculation) params->data

Caption: Experimental workflow for robustness testing of omeprazole analysis.

G cluster_analyte Analyte (Omeprazole) cluster_is Internal Standard cluster_comparison Comparison A_prep Preparation Variability IS_prep Preparation Variability A_prep->IS_prep Similar (SIL IS) A_prep->IS_prep Different (Analog IS) A_chrom Chromatographic Variability IS_chrom Chromatographic Variability A_chrom->IS_chrom Similar (SIL IS) A_chrom->IS_chrom Different (Analog IS) A_ion Ionization Variability IS_ion Ionization Variability A_ion->IS_ion Similar (SIL IS) A_ion->IS_ion Different (Analog IS) Result Robust & Reliable Data IS_ion->Result sil_is This compound analog_is Structural Analog

References

Safety Operating Guide

Safe Disposal of (N)-Methyl Omeprazole-d3: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of (N)-Methyl omeprazole-d3 (B1163416) in a laboratory setting. The following procedures are designed to ensure a safe environment and compliance with standard chemical waste management practices for researchers, scientists, and drug development professionals.

Hazard and Safety Overview

(N)-Methyl omeprazole-d3, like its parent compound, should be handled as a potentially hazardous substance. Safety Data Sheets (SDS) indicate that omeprazole (B731) and its analogs are harmful if swallowed, may cause allergic skin reactions, and are toxic to aquatic life with long-lasting effects. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of in regular trash or down the drain.

Summary of Key Information:

ParameterInformationSource
Primary Hazards Harmful if swallowed, may cause an allergic skin reaction.
Environmental Hazards Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE) Chemical safety goggles, nitrile or neoprene gloves (double-gloving recommended), lab coat. Use in a well-ventilated area or chemical fume hood.[1][2]
Incompatible Materials Strong oxidizing agents.[3]
Recommended Storage Tightly sealed container in a cool, dry, and well-ventilated area.[1][3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.

Procedural Steps for Disposal

The following step-by-step guide outlines the process for the safe collection, storage, and disposal of this compound waste.

2.1. Waste Segregation and Collection

  • Identify Waste Streams: All materials that have come into contact with this compound are to be considered chemical waste. This includes:

    • Unused or expired product.

    • Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.

    • Spill cleanup materials.

    • Contaminated labware (e.g., weighing boats, pipette tips, vials).

  • Use Designated Waste Containers:

    • Collect solid waste, such as contaminated gloves and weighing paper, in a dedicated, properly labeled, and sealed waste container.[1][4] A wide-mouth jar is suitable for collecting chemically contaminated solid or semi-solid waste.[4]

    • Do not mix this compound waste with other incompatible waste streams.[5]

2.2. Labeling and Storage

  • Properly Label Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[4][5] The label should also include any known hazard warnings and the date of accumulation.[5]

  • Secure Storage:

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[5]

    • The storage area should be well-ventilated and have secondary containment to prevent spills.[5]

    • Ensure that the waste is stored away from incompatible materials, particularly strong oxidizing agents.[1][3]

2.3. Disposal of Contaminated Labware and Empty Containers

  • Contaminated Labware:

    • Disposable items such as pipette tips and weighing boats should be placed directly into the designated solid chemical waste container.

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone), followed by a triple rinse with water. The solvent rinsate must be collected and disposed of as hazardous waste.

  • Empty Containers:

    • The original product container is considered empty when all contents have been removed by normal means (e.g., scraping, pouring).

    • To decontaminate the empty container, it should be triple-rinsed with a suitable solvent. This rinsate must be collected and disposed of as hazardous chemical waste.[6]

    • After triple-rinsing, deface the original label, and mark the container as "EMPTY".[3] The decontaminated container can then typically be disposed of in the regular laboratory glass waste.

2.4. Arranging for Final Disposal

  • Contact Environmental Health and Safety (EHS): Before initiating any disposal procedure, it is crucial to consult your institution's Environmental Health and Safety (EHS) department.[5] They will provide specific guidance based on local regulations and your facility's established protocols for chemical waste.

  • Professional Disposal: All chemical waste, including that containing this compound, must be disposed of through a licensed and approved waste management vendor.[1][5] Your EHS department will have procedures in place for the pickup and final disposal of your laboratory's chemical waste.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.

cluster_ppe Personal Protective Equipment cluster_handling Handling and Use cluster_waste_generation Waste Generation ppe_goggles Safety Goggles ppe_gloves Nitrile/Neoprene Gloves ppe_coat Lab Coat handling_fume_hood Use in Fume Hood handling_weighing Weighing and Preparation handling_experiment Experimental Use handling_weighing->handling_experiment waste_empty_container Empty Product Container handling_weighing->waste_empty_container waste_unused Unused Product handling_experiment->waste_unused waste_contaminated_solids Contaminated Solids (PPE, etc.) handling_experiment->waste_contaminated_solids waste_contaminated_liquids Contaminated Liquids (Solvents) handling_experiment->waste_contaminated_liquids

Caption: Workflow for handling this compound and the generation of associated waste streams.

cluster_collection Waste Collection and Segregation cluster_storage Interim Storage cluster_disposal Final Disposal collect_solids Collect Solids in Labeled Container storage_saa Store in Satellite Accumulation Area collect_solids->storage_saa collect_liquids Collect Liquids in Labeled Container collect_liquids->storage_saa decon_container Decontaminate Empty Container contact_ehs Contact EHS for Pickup storage_saa->contact_ehs vendor_disposal Disposal by Approved Vendor contact_ehs->vendor_disposal

Caption: Decision-making pathway for the proper disposal of this compound waste.

References

Personal protective equipment for handling (N)-Methyl omeprazole-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (N)-Methyl omeprazole-d3 (B1163416). Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

(N)-Methyl omeprazole-d3 is categorized as harmful if swallowed, in contact with skin, or inhaled. It can cause skin and eye irritation and may lead to an allergic skin reaction. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). Double gloving is recommended.[1][2]To prevent skin contact and absorption.
Eye/Face Protection Safety glasses with side-shields or goggles.[3]To protect against splashes and dust particles.
Skin and Body Protection Laboratory coat, long-sleeved clothing. An apron may be required for larger quantities.To prevent skin exposure.
Respiratory Protection Use a NIOSH/MSHA-approved respirator or an effective dust mask where dust is generated and ventilation is inadequate.[3][4]To prevent inhalation of harmful dust particles.[5]

Always inspect PPE for integrity before use and dispose of contaminated equipment according to institutional and local regulations.

Safe Handling and Operational Protocol

A systematic approach to handling this compound is crucial to minimize exposure and contamination risk.

Step 1: Preparation and Engineering Controls

  • Work in a designated, well-ventilated area, such as a chemical fume hood, especially when handling powders to avoid dust formation.[4][6][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Cover the work surface with absorbent, disposable liners.

Step 2: Weighing and Aliquoting

  • Handle the compound as a solid in a contained manner to prevent dust generation.

  • Use dedicated spatulas and weighing boats.

  • If creating solutions, add the solvent to the solid slowly to avoid splashing.

Step 3: Experimental Use

  • Clearly label all containers with the compound name, concentration, date, and hazard symbols.[8]

  • Keep containers tightly closed when not in use.[3][4]

Step 4: Post-Handling

  • Thoroughly decontaminate the work area and any equipment used.

  • Wash hands thoroughly with soap and water after removing gloves.[1]

Storage Requirements

Proper storage is essential to maintain the stability and integrity of this compound.

Table 2: Storage Conditions

ParameterRecommendation
Temperature Keep refrigerated at 2-8°C.[3]
Atmosphere Store under an inert atmosphere.[4]
Light Protect from light.[4]
Moisture Keep in a dry, well-ventilated place. Moisture sensitive.[3][5]
Container Keep containers tightly closed.[3][4]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, avoid generating dust.[1] Use a dust suppressant if necessary. For liquid spills, cover with an absorbent material.

  • Clean-up: Carefully sweep or wipe up the material and place it in a sealed container for disposal.[3][4]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Classification: This material may be considered hazardous waste.

  • Containment: Collect waste in clearly labeled, sealed containers.

  • Disposal Route: Dispose of contents/container to an approved waste disposal plant. Do not allow the product to enter drains.[3]

Experimental Workflow and Safety Protocol

Workflow for Safe Handling of this compound prep Preparation - Designate work area - Verify fume hood function - Prepare spill kit ppe Don PPE - Lab coat - Safety goggles - Nitrile gloves (double) prep->ppe Proceed once ready handling Compound Handling - Weighing and aliquoting - Solution preparation ppe->handling experiment Experimental Use - Conduct experiment in fume hood - Keep containers closed handling->experiment storage Storage - Refrigerate (2-8°C) - Protect from light and moisture handling->storage If not for immediate use decon Decontamination - Clean work surfaces - Decontaminate equipment experiment->decon waste Waste Disposal - Segregate waste - Label hazardous waste container decon->waste doff_ppe Doff PPE - Remove gloves first - Wash hands thoroughly waste->doff_ppe

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.